molecular formula C102H166N28O30S3 B1176125 nPKCtheta protein CAS No. 148374-93-0

nPKCtheta protein

Cat. No.: B1176125
CAS No.: 148374-93-0
Attention: For research use only. Not for human or veterinary use.
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Description

The nPKCtheta protein (also known as Protein Kinase C theta, PRKCQ) is a calcium-independent, diacylglycerol (DAG)-responsive serine/threonine kinase belonging to the novel PKC family . It is expressed predominantly in hematopoietic cells, with particularly critical roles in T lymphocytes, making it a high-value reagent for immunology research . In conventional effector T-cells, nPKCtheta is distinguished by its unique recruitment to the center of the immunological synapse (IS) formed upon T-cell receptor (TCR) engagement . This specific localization is a key step in its function as a central regulator of T-cell activation, proliferation, and survival . Upon activation, nPKCtheta is critical for transducing signals from the TCR and CD28 costimulatory receptor to initiate essential signaling cascades. It directly phosphorylates the membrane-associated guanylate kinase CARD11 (Carma1), triggering the assembly of the CBM complex (Carma1, Bcl10, Malt1) which leads to the activation of the transcription factor NF-κB . Furthermore, nPKCtheta phosphorylates the STE20-family kinase SPAK, contributing to the activation of the transcription factor AP-1 . These pathways are vital for the production of interleukin-2 (IL-2) and the execution of effective immune responses . The role of nPKCtheta differs in regulatory T-cells (Tregs), where it is notably excluded from the immunological synapse and instead localizes to the distal pole complex. This differential localization is associated with more stable synapse formation and suggests a distinct regulatory mechanism in Treg function . Given its pivotal and selective role in pathogenic T-cell responses, nPKCtheta has emerged as a promising therapeutic target for autoimmune diseases, allergies, and in transplant rejection, with research focused on developing specific inhibitors . This product is supplied as a high-purity, research-grade reagent to facilitate in vitro studies of T-cell biology, immune signaling pathways, and inhibitor screening. This product is labeled "For Research Use Only". Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

148374-93-0

Molecular Formula

C102H166N28O30S3

Synonyms

nPKCtheta protein

Origin of Product

United States

Molecular Biology and Architectural Organization of the Chemical Compound Npkctheta Protein

Gene Structure and Transcriptional Regulation of nPKCtheta Protein Expression

The PRKCQ gene, located on chromosome 10 at position 10p15.1, spans approximately 186,550 bases. genecards.orgfcgportal.org Its expression is notably high in skeletal muscle, T-cells, megakaryoblastic cells, and platelets. genecards.org Transcriptional regulation of PRKCQ is a key determinant of PKCθ protein levels in a tissue-specific manner.

Transcriptional Start Sites and Promoter Elements Governing this compound Gene Expression

While specific details on all transcriptional start sites for the PRKCQ gene are not extensively detailed in the provided information, the promoter region contains various transcription factor binding sites that are crucial for regulating its expression. genecards.org Analysis of the PRKCQ gene promoter region has identified consensus binding sites for several transcription factors. genecards.orgahajournals.org

Identification and Functional Characterization of Transcription Factors Regulating this compound Gene Expression

Multiple transcription factors have been identified as having potential binding sites within the PRKCQ gene promoter. These include AML1a, FOXF2, GR, GR-alpha, GR-beta, HNF-4alpha1, Nkx2-2, Nkx2-5, Nkx5-1, and Pbx1a, among others. genecards.org

Detailed research has characterized the role of specific transcription factors in regulating PRKCQ expression in particular cell types. For instance, in megakaryocytic cells, the transcription factor RUNX1 has been shown to directly regulate the PRKCQ gene. ahajournals.org In silico analysis of the PRKCQ promoter identified five consensus sites for RUNX1. ahajournals.org Chromatin immunoprecipitation (ChIP) studies demonstrated in vivo binding of RUNX1 to a specific region containing one of these sites (−1225 to −1056 bp). ahajournals.org Electrophoretic mobility shift assays (EMSA) further confirmed RUNX1 binding to this site. ahajournals.org Overexpression of RUNX1 enhanced PKCθ protein expression and promoter activity, while mutation of the identified RUNX1 site decreased activity even with RUNX1 overexpression. ahajournals.org Conversely, knockdown of RUNX1 using short interfering RNA inhibited PKCθ protein expression and PRKCQ promoter activity. ahajournals.org These findings provide direct evidence that PRKCQ is a transcriptional target of RUNX1 in megakaryocytic cells, explaining the decreased PKCθ expression observed in individuals with RUNX1 haplodeficiency. ahajournals.org

Nuclear-localized PKCθ itself can also influence transcription by binding directly to the promoter regions of inducible immune-responsive genes in human T cells. frontiersin.org

Alternative Splicing and Isoform Diversity of this compound Transcripts

Alternative splicing is a significant mechanism for generating protein diversity from a single gene, and it plays an important role in cellular function and development, including in T cells. frontiersin.orgnih.gov The PRKCQ gene undergoes alternative splicing, leading to the production of different transcript variants and protein isoforms. uniprot.orggenecards.orgnih.gov

Identification and Functional Implications of this compound Splice Variants

The UniProt database indicates that the PRKCQ gene produces at least three isoforms through alternative splicing. uniprot.org One transcript variant (variant 3) utilizes an alternate splice site in the 5' region, resulting in translation initiation at a different AUG codon. nih.gov This leads to an isoform with a shorter and distinct N-terminus compared to the canonical isoform (isoform 1). nih.gov Another splice isoform arises from the alternative splicing of exon 1, resulting in a modified N-terminus that lacks regions required for membrane association. mdpi.com

The functional implications of all PKCθ splice variants are still being investigated. However, alternative splicing can lead to alterations in protein binding properties, subcellular localization, and stability, potentially impacting protein function. mdpi.combiorxiv.org For the isoform with a modified N-terminus lacking membrane association regions, it is predicted to have failed interactions with the T-cell receptor (TCR) and downstream targets. mdpi.com Varying ratios of full-length and exon 1 skipped transcript isoforms have been observed in patients with T-cell acute lymphoblastic leukemia (T-ALL). mdpi.com

Regulatory Mechanisms Governing this compound Alternative Splicing

The regulation of alternative splicing is a complex process involving cis-acting elements and trans-acting factors, coupled with transcription. nih.gov While the specific regulatory mechanisms governing PRKCQ alternative splicing are not fully elucidated in the provided text, research on other genes and PKC family members suggests potential mechanisms. For example, insulin (B600854) has been shown to induce alternative splicing of PKC beta mRNA, switching expression between isoforms. nih.gov

Furthermore, PKC family members have been implicated in regulating alternative splicing events. frontiersin.org Notably, nuclear PKCθ has been identified as a novel regulator of the key splicing factor SC35 (also known as SRSF2) in T cells. frontiersin.org PKCθ directly phosphorylates SC35 at its regulatory domains, including the RNA recognition motif and RS domains. frontiersin.org This phosphorylation by nuclear PKCθ is suggested to be a key regulatory mechanism for SC35 in T cells. frontiersin.org This finding suggests a potential feedback loop or regulatory axis where PKCθ not only participates in signaling downstream of the TCR but also influences the splicing machinery itself, potentially impacting the expression of various proteins, including its own splice variants or those of other genes critical for T cell function.

Functional Domains and Modular Architecture of this compound

PKCθ, like other PKC family members, possesses a modular architecture consisting of distinct functional domains. mdpi.comebi.ac.uknih.gov The protein is composed of an N-terminal regulatory region and a C-terminal catalytic region, linked by a flexible hinge region known as the V3 motif. mdpi.comnih.govfrontiersin.org The human PKCθ protein has a molecular weight of approximately 82 kDa and is composed of 706 amino acids. mdpi.comuniprot.org

The N-terminal regulatory domain (amino acids 1–378) contains several key modules:

C2-like domain: This domain is similar to the C2 domains found in conventional PKCs but is calcium-independent in PKCθ. mdpi.comebi.ac.ukfrontiersin.orgfrontiersin.org While it does not bind Ca²⁺, it is involved in interactions and can be phosphorylated (e.g., at Y90), potentially mediating interactions with SH2 domain-containing proteins. frontiersin.org In Nedd4 family E3 ligases, a C2 domain can mediate autoinhibition through intramolecular interactions. researchgate.net

Pseudosubstrate region: This region is located within the regulatory domain and acts as an autoinhibitor by binding to the substrate-binding cavity in the catalytic domain in the inactive state. frontiersin.org

C1 domains (C1A and C1B): These are tandem cysteine-rich zinc finger domains responsible for binding to the second messenger diacylglycerol (DAG) or phorbol (B1677699) esters. mdpi.comebi.ac.ukfrontiersin.org The binding of DAG to the C1 domains, along with engagement with anionic phospholipids (B1166683), is crucial for translocating PKCθ to the membrane and releasing the pseudosubstrate inhibition. nih.gov

The C-terminal catalytic domain (amino acids 379–706) contains the kinase machinery responsible for phosphorylating serine and threonine residues on target proteins. mdpi.comfrontiersin.org Key structural elements within the catalytic domain include:

ATP-binding domain (C3): This region contains a glycine-rich loop (GXGXXG) that is involved in ATP binding and catalysis. mdpi.comfrontiersin.orgresearchgate.net

Substrate-binding domain (C4): This region participates in substrate binding and catalysis. mdpi.comfrontiersin.org

Activation loop: This loop contains a critical phospho-threonine residue (T538 in human PKCθ) whose phosphorylation by PDK-1 is essential for catalytic activation. nih.govfrontiersin.orgresearchgate.net Unphosphorylated PKC isoforms are often unstable and degraded. nih.gov

Hydrophobic motif: This motif contains a conserved phospho-serine residue (S695) that, along with the phosphorylated turn motif, plays a role in stabilizing the active conformation of the enzyme. frontiersin.orgresearchgate.net

Turn motif: This motif contains conserved phospho-serine residues (S676 and S685) that are also important for stabilizing the active conformation. frontiersin.org Phosphorylation of the turn motif can depend on the mTORC2 complex. nih.gov

The V3 hinge region separating the regulatory and catalytic domains is unique to each PKC isoform and plays a role in function, including the indirect association of PKCθ with CD28, which is important for its translocation to the immunological synapse. mdpi.comfrontiersin.org A proline-rich motif-like sequence in the V3 domain may be important for interaction with LCK. frontiersin.org

The modular architecture allows PKCθ to integrate various signals. The regulatory domain senses activating signals like DAG, leading to conformational changes that relieve the autoinhibition exerted by the pseudosubstrate, thereby activating the catalytic domain to phosphorylate downstream targets.

Data Table: Functional Domains of PKCθ

DomainLocation (Approximate Amino Acids)Key FeaturesFunction
Regulatory Region1-378C2-like, Pseudosubstrate, C1A, C1BSenses activating signals (DAG), Autoinhibition, Membrane targeting
C2-like Domain(within Regulatory)Calcium-independent in PKCθ, Phosphorylation site (Y90)Interactions, Potential link to SH2 proteins
Pseudosubstrate(within Regulatory)Inhibitory sequenceBinds catalytic domain in inactive state
C1 Domains (A & B)(within Regulatory)Cysteine-rich, Zinc fingerBinds DAG and phorbol esters
Hinge Region (V3)Between Regulatory and CatalyticIsoform-specific, Proline-rich motifLinks domains, Involved in interactions (e.g., CD28, LCK)
Catalytic Region379-706ATP-binding, Substrate-binding, Activation loop, Hydrophobic motif, Turn motifPhosphorylates protein substrates
ATP-binding (C3)(within Catalytic)Glycine-rich loopBinds ATP
Substrate-binding (C4)(within Catalytic)Binds protein substrates
Activation Loop(within Catalytic)Phospho-Threonine (T538)Essential for catalytic activity
Hydrophobic Motif(within Catalytic)Phospho-Serine (S695)Stabilizes active conformation
Turn Motif(within Catalytic)Phospho-Serines (S676, S685)Stabilizes active conformation

Detailed Research Findings on Functional Domains:

The crystal structure of the catalytic domain of human PKCθ has been determined at 2.0-Å resolution, revealing the classic bilobal kinase fold and the active, phosphorylated state of the enzyme. researchgate.net This structure showed key phosphorylation sites (T538 and S695) occupied, highlighting their role in stabilizing the active conformation. researchgate.net

Studies have shown that autophosphorylation at Thr-219 is required for proper targeting of PKCθ to the TCR and its cellular function upon antigen receptor ligation. genecards.orgfrontiersin.org

The V3 domain has been implicated in the indirect association of PKCθ with CD28, which is critical for its translocation to the immunological synapse. frontiersin.org

These findings underscore the intricate relationship between the structural organization of PKCθ's domains and its regulatory and catalytic functions, particularly in the context of T cell signaling.

C1 Domain Functionality in this compound Activation and Lipid Interactions

The C1 domain is a key regulatory module in nPKCtheta, mediating its recruitment to cellular membranes and contributing to its activation. This domain is characterized by a cysteine-rich sequence that coordinates zinc ions. nih.govwikipedia.org The C1 domain specifically binds to diacylglycerol (DAG), an important secondary messenger, and its structural analogs, phorbol esters. ucsd.eduwikipedia.org This binding occurs in a phospholipid- and zinc-dependent manner. wikipedia.org

The interaction between the C1 domain and lipid membranes is proposed to occur via a two-step mechanism. The first step involves low-affinity, non-specific electrostatic interactions with anionic lipids, such as phosphatidylserine (B164497) (PS). researchgate.net This initial weak association serves to pre-target the C1 domain to the membrane surface. researchgate.net The second step involves a transition to a high-affinity interaction driven by the specific binding of the C1 domain to DAG or phorbol esters within the membrane. researchgate.net This coupling of weak electrostatic interactions with strong hydrophobic interactions with the ligand embedded in the membrane results in stable membrane association. researchgate.net

While the C1 domain is often present as a tandem repeat in many PKC isoforms, the recent definition describes a single cysteine-rich motif as the functional unit. ucsd.edu For novel PKCs like nPKCtheta, the precise roles of individual C1 domains (C1a and C1b if present as a repeat) can vary, with the C1b domain's affinity for DAG being important for membrane targeting. nih.gov The strong interaction with phorbol esters can even facilitate PKC targeting to neutral membranes, suggesting that C1 domain interaction alone can influence localization. ucsd.edu

C2 Domain Role in Calcium-Independent Membrane Association of this compound

A defining characteristic of nPKCtheta, distinguishing it from conventional PKC isoforms (cPKCs), is the absence of a canonical calcium-binding C2 domain. nih.gov Conventional PKCs utilize their C2 domain to bind calcium ions, which facilitates their interaction with anionic phospholipids like phosphatidylserine, thereby promoting membrane translocation and activation. ucsd.eduucl.ac.uknih.govembopress.org

In contrast, nPKCtheta possesses a C2 domain that does not bind calcium. affbiotech.com Despite being calcium-independent, nPKCtheta's activity is still regulated by phospholipids and diacylglycerol. nih.govuniprot.orgaffbiotech.com While the calcium-binding function is absent, the C2 domain in novel PKCs can still contribute to membrane association through interactions with acidic lipids and potentially other proteins. nih.govbiorxiv.org The interplay between the C1 and C2 domains, even a non-calcium binding C2, is crucial for achieving high-affinity membrane interaction, which is a prerequisite for the subsequent steps in nPKCtheta activation, such as the release of the autoinhibitory pseudosubstrate region. ucsd.edu

Pseudosubstrate Region and Autoinhibitory Mechanisms of this compound

The pseudosubstrate region is an intrinsic autoinhibitory element located at the N-terminus of the this compound, immediately preceding the catalytic kinase domain. core.ac.ukmdpi.com This region contains a sequence that mimics the recognition motif of protein substrates but lacks the phosphorylatable residue. mdpi.com

In the inactive conformation of nPKCtheta, the pseudosubstrate region occupies the substrate-binding cleft within the kinase domain, effectively blocking access to potential substrates and preventing catalytic activity. mdpi.com This intramolecular interaction maintains the enzyme in an autoinhibited state. Activation of nPKCtheta requires the displacement of the pseudosubstrate region from the active site. ucsd.edumdpi.com This conformational change is primarily induced by the binding of regulatory ligands, particularly diacylglycerol and phosphatidylserine, to the membrane-targeting C1 and C2 domains. ucsd.edu The high-affinity membrane association mediated by these domains leads to a conformational rearrangement that releases the pseudosubstrate from the catalytic site, allowing substrate binding and phosphorylation to occur. ucsd.edumdpi.com

Kinase Domain Structural Features and Catalytic Function in this compound

The kinase domain, also known as the catalytic domain, is the core enzymatic unit of nPKCtheta responsible for the phosphorylation of protein substrates. nih.govwikipedia.org This domain exhibits the classic bilobal structure characteristic of protein kinases, consisting of an N-terminal lobe and a C-terminal lobe. wikipedia.orgnih.govnih.gov

The N-terminal lobe is primarily involved in binding and orienting the ATP molecule, the phosphate (B84403) donor for the phosphorylation reaction. ucl.ac.uk It contains a glycine-rich loop that is important for ATP binding. wikipedia.orgnih.gov The C-terminal lobe is larger and contains structural elements crucial for recognizing and binding the protein substrate. ucl.ac.uk The catalytic activity is mediated by key structural features within the kinase domain, including the catalytic loop and the activation loop. wikipedia.org The catalytic loop contains conserved residues, such as those in the "HRD motif," which play a direct role in the phosphotransfer reaction. wikipedia.org The activation loop, which contains the "DFG motif," is also critical for catalytic function and its conformation is often regulated by phosphorylation. wikipedia.orgnih.govnih.gov Phosphorylation at specific sites within the activation loop and a hydrophobic motif can stabilize the active conformation of the enzyme. nih.gov

The crystal structure of the catalytic domain of human nPKCtheta has been determined, providing detailed insights into its three-dimensional structure and how it interacts with inhibitors like staurosporine. nih.gov This structural information reveals the enzyme in its active and phosphorylated state, highlighting the key features involved in ATP binding and substrate recognition. nih.gov

Here is a table summarizing the key domains of nPKCtheta and their primary functions:

DomainLocationKey FeaturesPrimary Function
C1 DomainN-terminusCysteine-rich, binds 2x Zinc ionsBinds DAG/Phorbol Esters, Membrane Targeting
C2 DomainN-terminusNon-calcium bindingContributes to Membrane Association (phospholipid-dep.)
PseudosubstrateN-terminusResembles substrate, lacks phosphorylatable siteAutoinhibition by blocking active site
Kinase DomainC-terminusBilobal structure, ATP and substrate bindingCatalytic phosphorylation of protein substrates

Other Regulatory Domains and Inter-Domain Communication in this compound

Beyond the core regulatory and catalytic domains (C1, C2, pseudosubstrate, and kinase domain), the function of nPKCtheta can be further modulated by other regulatory mechanisms and intricate inter-domain communication. While nPKCtheta lacks the calcium-dependent regulation seen in conventional PKCs, its activity is fine-tuned by factors such as phosphorylation and potential interactions with targeting or scaffolding proteins. ucsd.edu

Phosphorylation at specific residues within nPKCtheta, particularly within the kinase domain's activation loop and hydrophobic motif, is crucial for stabilizing its active conformation and achieving full catalytic activity. nih.gov These phosphorylation events can be autophosphorylation or mediated by other kinases. nih.gov

Inter-domain communication is fundamental to the regulated activity of nPKCtheta. The binding of DAG and phospholipids to the C1 and C2 domains initiates a conformational change that disrupts the interaction between the pseudosubstrate region and the kinase domain. ucsd.edumdpi.com This release of autoinhibition allows the kinase domain to become catalytically active. ucsd.edumdpi.com The cooperative action of the membrane-targeting domains (C1 and C2) is essential for high-affinity membrane recruitment, which is the critical step in relieving pseudosubstrate-mediated autoinhibition. ucsd.edu While detailed structural information on the dynamic inter-domain interactions within full-length nPKCtheta is still an area of research, the functional coupling between the regulatory and catalytic modules through conformational changes is a hallmark of PKC activation. ucsd.edumdpi.com

The precise mechanisms by which other potential regulatory regions or interacting proteins influence nPKCtheta's conformation and activity, as well as the detailed dynamics of inter-domain communication beyond the pseudosubstrate release, are subjects of ongoing research. However, it is clear that a coordinated interplay between its distinct domains and various regulatory inputs dictates the spatial and temporal control of nPKCtheta's enzymatic function within the cell.

Post Translational Modification and Subcellular Compartmentalization of the Chemical Compound Npkctheta Protein

Phosphorylation-Dependent Regulation of nPKCtheta Protein Activity and Localization

Phosphorylation stands as a primary regulatory mechanism for nPKCtheta, orchestrating its conformational transitions between inactive and active states and directing its dynamic movement within the cellular environment. nih.govthermofisher.com This modification typically involves the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. thermofisher.com

Mapping of Key Phosphorylation Sites in this compound

Tyr-90 (Y90): Located within the C2-like domain, phosphorylation at this tyrosine residue is associated with the regulation of nPKCtheta's translocation to the cell membrane and its role in T-cell activation. nih.govfrontiersin.org The tyrosine kinase LCK has been identified as an upstream kinase responsible for phosphorylating Y90. nih.govreactome.orgfrontiersin.org

Thr-219 (T219): Residing in the C1 domain, phosphorylation at T219 is also involved in governing nPKCtheta's membrane translocation. nih.govfrontiersin.org Early studies utilizing phosphopeptide mapping of recombinant nPKCtheta first identified T219 as a major phosphorylation site, suggesting it undergoes inducible autophosphorylation during T cell activation. nih.govfrontiersin.org

Thr-538 (T538): Found within the activation loop of the kinase domain, phosphorylation at T538 is considered paramount for the catalytic activation of nPKCtheta and for maintaining the protein in an active conformation. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net This phosphorylation event is also crucial for the stable retention of nPKCtheta at the immunological synapse. nih.gov

Ser-676 (S676): Located in the turn motif of the kinase domain, phosphorylation at S676 may contribute to achieving optimal catalytic activation of nPKCtheta. nih.govfrontiersin.org Phosphorylation of the turn motif in various PKC isoforms is often dependent on the presence of an active kinase domain. nih.gov

Ser-685 (S685): This serine residue represents another site that may play a role in the optimal catalytic activation of nPKCtheta during TCR signaling. nih.gov

Ser-695 (S695): Situated within the hydrophobic motif of the kinase domain, phosphorylation at S695 is also necessary for the kinase activity of nPKCtheta. nih.govfrontiersin.orgmdpi.comnih.gov

These identified phosphorylation sites exhibit varying degrees of conservation across the different members of the PKC family. lu.seresearchgate.net

The following table summarizes the key phosphorylation sites identified on nPKCtheta:

Phosphorylation SiteLocation in ProteinRole in nPKCtheta Function
Tyr-90 (Y90)C2-like domainMembrane translocation, T-cell activation nih.govfrontiersin.org
Thr-219 (T219)C1 domainMembrane translocation, T-cell activation nih.govfrontiersin.org
Thr-538 (T538)Activation loopCatalytic activation, active conformation, IS retention nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netnih.gov
Ser-676 (S676)Turn motifOptimal catalytic activation nih.govfrontiersin.org
Ser-685 (S685)Optimal catalytic activation nih.gov
Ser-695 (S695)Hydrophobic motifKinase activity nih.govfrontiersin.orgmdpi.comnih.gov

Identification of Upstream Kinases and Phosphatases Modulating this compound Phosphorylation Events

The dynamic phosphorylation state of nPKCtheta is a result of the balanced activities of specific protein kinases, which add phosphate groups, and protein phosphatases, which remove them.

Kinases:

LCK: This tyrosine kinase is known to phosphorylate nPKCtheta at the Tyr-90 residue. nih.govreactome.orgfrontiersin.org

GLK (MAP4K3): GLK is responsible for phosphorylating the critical Thr-538 residue located in the activation loop. nih.govfrontiersin.orgmdpi.com

mTORC2: The activity of the mTORC2 complex is necessary for the phosphorylation of Ser-695. researchgate.net

PDK1: While PDK1 is a known upstream kinase for the activation loop phosphorylation in other PKC isoforms, its specific contribution to nPKCtheta's T538 phosphorylation is noted in the context of regulating catalytic activity. researchgate.netlu.se

PKCtheta itself: Thr-219 is suggested to undergo inducible autophosphorylation. nih.govfrontiersin.org Autophosphorylation at Ser-695 is also observed during T cell activation and is required for nPKCtheta's kinase activity. mdpi.comlu.se

Src family members (Src and LYN): These tyrosine kinases have been shown to be involved in the phosphorylation of Y90, particularly in mast cells. reactome.org

Phosphatases: Although specific protein phosphatases that directly target nPKCtheta were not extensively detailed in the provided search results, protein phosphatases generally function to reverse the actions of kinases and are thus vital for the regulation of signaling pathways. thermofisher.comnih.govneb.com The precise phosphorylation status of nPKCtheta at any given time is determined by the intricate balance between the activities of these opposing kinase and phosphatase enzymes. thermofisher.com

Analysis of Conformational Changes and Activation Loop Phosphorylation in this compound

Phosphorylation events have the capacity to induce significant conformational changes within a protein, effectively acting as molecular switches that control protein activity. thermofisher.combiorxiv.org The activation loop within the kinase domain is a particularly important regulatory segment. nih.govlu.sebioworlde.com Phosphorylation of Thr-538 within the activation loop of nPKCtheta is of critical importance for its catalytic activation and for stabilizing the protein in an active conformation. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net This specific phosphorylation event renders the kinase domain catalytically competent. nih.gov The transition of nPKCtheta from a "closed," inactive state to an "open," active state involves the binding of diacylglycerol to its C1 domains and the subsequent phosphorylation of T538 in the activation loop, which makes this region accessible to upstream kinases such as GLK. frontiersin.org Experimental studies using a T538A mutant of nPKCtheta have demonstrated a severe defect in catalytic activity and a loss of the protein's ability to mediate downstream signaling, underscoring the indispensable role of activation loop phosphorylation. nih.gov

Ubiquitination and Proteasomal Degradation Pathways Affecting this compound Stability

Ubiquitination represents another critical PTM that can influence protein stability, cellular localization, and function, frequently by marking proteins for degradation by the proteasome. d-nb.info

E3 Ligases and Deubiquitinating Enzymes Modulating this compound Levels

The process of ubiquitination is carried out by a enzymatic cascade, with E3 ubiquitin ligases playing a key role in recognizing and binding to specific substrate proteins. Deubiquitinating enzymes (DUBs) act in opposition to E3 ligases by cleaving ubiquitin tags, thereby reversing the ubiquitination process. d-nb.info

E3 Ligases:

Pellino1 (Peli1): This E3 ubiquitin ligase has been shown to physically interact with nPKCtheta and negatively regulate the nPKCtheta pathway through the mediation of lysine (B10760008) 48-linked ubiquitination, which targets nPKCtheta for proteasomal degradation, particularly in CD8+ T cells. aacrjournals.org

UBR1 and UBR2: These E3 ligases are components of the N-degron pathway, a degradation system that targets proteins based on the identity of their N-terminal amino acid for proteasomal breakdown. nih.govresearchgate.netscispace.com A proteolytically cleaved fragment of nPKCtheta can be targeted for degradation via this pathway, and the knockdown of UBR1 and UBR2 has been shown to inhibit this degradation. nih.govresearchgate.net

Deubiquitinating Enzymes (DUBs): While the provided search results discuss the general role of DUBs in regulating ubiquitination in T cells, specific DUBs that directly target and deubiquitinate nPKCtheta were not explicitly identified. gla.ac.uknih.govaai.org Nevertheless, the balance between the activity of E3 ligases and DUBs is the ultimate determinant of nPKCtheta's ubiquitination status and its subsequent cellular fate. d-nb.inforesearchgate.net

Functional Consequences of this compound Ubiquitination on Protein Turnover and Signaling

The ubiquitination of nPKCtheta carries significant functional implications, primarily affecting its protein turnover rate and its ability to propagate downstream signals.

Protein Turnover and Degradation: The attachment of lysine 48-linked polyubiquitin (B1169507) chains to nPKCtheta by E3 ligases such as Peli1 marks the protein for degradation by the 26S proteasome, leading to a reduction in this compound levels. d-nb.infoaacrjournals.org The N-degron pathway also contributes to the degradation of specific cleaved forms of nPKCtheta. nih.govresearchgate.netscispace.com This regulated degradation serves as a mechanism to downregulate nPKCtheta signaling activity.

Signaling Regulation: By controlling the cellular abundance of nPKCtheta through ubiquitination and subsequent degradation, these pathways effectively modulate the intensity and duration of downstream signaling cascades, including the crucial NF-κB pathway that is activated by nPKCtheta in T cells. nih.govfrontiersin.orgaacrjournals.orgresearchgate.netnih.gov For instance, the degradation of nPKCtheta mediated by Peli1 has been shown to inhibit the nPKCtheta pathway in CD8+ T cells, thereby impacting their antitumor function. aacrjournals.org Furthermore, nPKCtheta itself can phosphorylate the E3 ubiquitin ligase Cbl-b, which triggers Cbl-b's ubiquitination and degradation, a process that is a prerequisite for full T cell activation. uniprot.orgresearchgate.netnih.gov This illustrates a complex interplay where nPKCtheta's own stability is regulated by ubiquitination, while nPKCtheta, in turn, influences the stability of other signaling molecules through phosphorylation-dependent ubiquitination.

The following table summarizes the known E3 ligases that target nPKCtheta:

E3 LigaseTarget on nPKCthetaType of UbiquitinationFunctional Consequence
Pellino1Unknown Lysine(s)Lysine 48-linkedDegradation, Inhibition of pathway aacrjournals.org
UBR1/UBR2N-terminal LysineN-degron pathwayDegradation of cleaved fragment nih.govresearchgate.netscispace.com

Subcellular Localization and Dynamic Trafficking Mechanisms of this compound

The precise spatial and temporal localization of nPKCtheta within the cell is crucial for its function in signal transduction pathways nih.gov. Upon T cell receptor (TCR) stimulation, PKCθ undergoes selective translocation to the immunological synapse (IS), a specialized structure formed at the contact point between a T cell and an antigen-presenting cell researchgate.netfrontiersin.orgnih.gov. This translocation is a key event for initiating downstream signaling cascades that lead to T cell activation researchgate.netfrontiersin.org. Beyond the IS, nPKCtheta has also been observed in other cellular compartments, and its dynamic movement between these locations is integral to its diverse roles.

Membrane Translocation and Activation Kinetics of this compound

Membrane translocation is a critical step in the activation of nPKCtheta. In T cells, TCR/CD28 costimulation triggers the catalytic activation and membrane translocation of PKCθ to the IS frontiersin.org. This process is mediated by a nonconventional pathway that is dependent on phosphatidylinositol 3-kinase (PI3-K) and Vav, and involves actin cytoskeleton reorganization nih.gov. Unlike some other PKC isoforms, the membrane recruitment and C-terminal phosphorylation of PKCθ are largely independent of phospholipase C (PLC) and the conventional diacylglycerol (DAG) pathway, although DAG binding to the C1 domains does induce a conformational change necessary for activation frontiersin.orgnih.gov.

The activation of nPKCtheta involves phosphorylation at multiple sites researchgate.net. Phosphorylation of Threonine 538 (Thr 538) in the activation loop is mediated by the GLK kinase (MAP4K3) and is essential for catalytic activation researchgate.netfrontiersin.org. LCK also interacts with and phosphorylates PKCθ at Tyrosine 90 (Tyr 90), and this phosphorylation, along with phosphorylation at Threonine 219 (Thr 219), induces membrane translocation frontiersin.org. Serine residues 676, 685, and 695 are also phosphorylated upon TCR stimulation, with mTORC2 activity required for Serine 695 phosphorylation frontiersin.orgbio-techne.com.

The kinetics of membrane translocation and activation are tightly regulated. While the precise quantitative kinetics of nPKCtheta translocation can be complex and influenced by various factors, studies on PKC translocation in general highlight the dynamic nature of this process, involving rapid movement to and from the membrane escholarship.orgucsd.edufrontiersin.org. The binding of second messengers like DAG to the C1 domains facilitates the transition from a "closed" to an "open" conformation, making the activation loop accessible for phosphorylation frontiersin.org.

Role of Scaffolding Proteins in Guiding this compound to Specific Cellular Compartments

Scaffolding proteins play a crucial role in organizing signaling pathways by physically assembling interacting molecules at specific cellular locations, thereby ensuring efficient and targeted signaling nih.govassaygenie.comresearchgate.net. For nPKCtheta, scaffolding proteins are important for guiding its translocation and localization to specific cellular compartments, particularly the IS.

One scaffolding protein implicated in nPKCtheta localization is CARMA1 (CARD-containing MAGUK protein 1). Activated PKCθ has been reported to migrate to the cell membrane and attach to CARMA1 google.com. This interaction is significant because CARMA1 is a key component of the CARMA1-BCL10-MALT1 (CBM) complex, which is essential for activating the NF-κB pathway downstream of TCR signaling uniprot.org. By interacting with CARMA1, nPKCtheta is positioned to effectively activate this critical transcription factor pathway.

While the search results specifically mention CARMA1 in the context of nPKCtheta scaffolding, the general principles of scaffolding proteins highlight their ability to coordinate and compartmentalize cellular signaling, fine-tune responses based on concentration, and protect signaling pathways from deactivation nih.govassaygenie.comresearchgate.net. These functions are likely applicable to how other potential scaffolding proteins might influence nPKCtheta localization and activity.

Enzymatic Activity, Substrate Specificity, and Protein Protein Interactions of the Chemical Compound Npkctheta Protein

Kinase Activity and Substrate Phosphorylation by nPKCtheta Protein

As a protein kinase, nPKCtheta catalyzes the transfer of a phosphate (B84403) group from ATP to specific serine and threonine residues on its protein substrates. dkfz.dethermofisher.comnih.gov This phosphorylation event can lead to functional changes in the target protein, including altered enzymatic activity, cellular localization, or interactions with other proteins. dkfz.dethermofisher.com The kinase activity of nPKCtheta is regulated by various factors, including lipids like diacylglycerol (DAG) and phosphorylation at specific regulatory sites. nih.govbioworlde.com Autophosphorylation of nPKCtheta has been observed and is enhanced by phosphatidylserine (B164497) and phorbol (B1677699) esters. nih.gov

Identification and Validation of Physiological Substrates of this compound

Identifying the physiological substrates of protein kinases like nPKCtheta is crucial for understanding their cellular functions. Various methods are employed for this purpose, including in vitro kinase assays with purified proteins or cell lysates, and phosphoproteomic approaches. nih.govnih.govnih.gov Early studies identified Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) as a substrate for nPKCtheta in intact fibroblasts. nih.gov In the context of T cell activation, a key physiological substrate of nPKCtheta is CARMA1 (CARD-containing MAGUK protein 1). embopress.orgresearchgate.netwikipedia.org Phosphorylation of CARMA1 by nPKCtheta is a critical step in the formation of the CARMA1–BCL10–MALT1 complex, which is essential for downstream NF-κB activation. embopress.orgresearchgate.netwikipedia.orgnih.govfrontiersin.org While MARCKS and CARMA1 are established substrates, ongoing research continues to identify additional physiological targets of nPKCtheta.

Table 1: Identified Physiological Substrates of this compound

Substrate NameCellular ContextDownstream Effect of Phosphorylation
MARCKSFibroblastsImplicated in various cellular processes
CARMA1T lymphocytesInitiates CBM complex formation and NF-κB activation

Characterization of Consensus Phosphorylation Motifs Recognized by this compound

Protein kinases often recognize specific amino acid sequences, known as consensus phosphorylation motifs, around the phosphorylation site on their substrates. thermofisher.complos.org These motifs contribute to the specificity of kinase-substrate interactions. While a universal consensus motif for all PKC isoforms exists, the substrate specificity of individual PKC family members, including nPKCtheta, can be influenced by additional factors beyond the primary sequence, such as docking interactions and substrate accessibility. thermofisher.comnih.gov Research into identifying the precise consensus phosphorylation motifs preferentially recognized by nPKCtheta is ongoing and often involves peptide library screens and phosphoproteomic analysis. nih.govplos.orgfrontiersin.org These studies aim to define the optimal sequence context surrounding serine or threonine residues that are targeted by nPKCtheta.

Regulation of Substrate Accessibility and Phosphorylation Efficiency by this compound

The efficiency and specificity of substrate phosphorylation by nPKCtheta are not solely determined by the presence of a consensus motif. The accessibility of the phosphorylation site within the substrate protein's three-dimensional structure and the spatial relationship between nPKCtheta and its substrate also play significant roles. thermofisher.comnih.govoup.com Scaffolding and adaptor proteins can influence kinase activity by regulating the proximity between kinases and their substrates. thermofisher.comoup.com For instance, the localization of nPKCtheta to specific cellular compartments, such as the immunological synapse in activated T cells, brings it into close proximity with key substrates like CARMA1, thereby facilitating their phosphorylation. wikipedia.orgembopress.org The interaction with regulatory proteins and the dynamic nature of cellular signaling complexes can further modulate substrate accessibility and phosphorylation efficiency. thermofisher.comoup.com

Non-Enzymatic Scaffolding Functions and Protein-Protein Interaction Networks of this compound

Beyond its catalytic kinase activity, nPKCtheta also functions as a scaffolding protein, mediating protein-protein interactions through its non-catalytic domains. abcam.comnih.gov These interactions are crucial for assembling multi-protein complexes involved in signal transduction. abcam.comnih.govnih.gov

Direct Protein-Protein Interactions Modulated by this compound's Non-Catalytic Domains

nPKCtheta possesses several domains in addition to its kinase domain, including a C1 domain and a C2-like domain, although it lacks a conventional C2 domain found in classical PKCs, rendering it calcium-independent. nih.govebi.ac.uk These non-catalytic domains mediate interactions with various proteins and lipids, contributing to its recruitment to specific cellular membranes and the assembly of signaling platforms. nih.gov The C1 domain, a cysteine-rich region, binds to diacylglycerol and phorbol esters, which is important for its activation and membrane translocation. nih.govebi.ac.uknih.gov While the precise roles of all non-catalytic domains in mediating direct protein-protein interactions are an area of ongoing research, these domains are essential for positioning nPKCtheta within signaling networks and regulating its access to substrates and interacting partners.

Formation of Signaling Complexes and Signalosomes Involving this compound (e.g., CARMA1–BCL10–MALT1 complex)

One of the most well-characterized roles of nPKCtheta's scaffolding function is its involvement in the formation of the CARMA1–BCL10–MALT1 (CBM) complex, particularly in T lymphocytes. embopress.orgresearchgate.netwikipedia.orgnih.govfrontiersin.org Upon T cell receptor stimulation, nPKCtheta is recruited to the immunological synapse and phosphorylates CARMA1. wikipedia.orgembopress.org This phosphorylation event triggers a conformational change in CARMA1, promoting its interaction with BCL10 and MALT1, leading to the assembly of the CBM complex. embopress.orgresearchgate.netnih.govfrontiersin.org The CBM complex then serves as a critical signalosome that activates the IκB kinase (IKK) complex, ultimately leading to the activation of the NF-κB transcription factor. embopress.orgresearchgate.netfrontiersin.orgresearchgate.net This complex formation is a highly regulated process involving the ordered recruitment and interaction of multiple proteins, highlighting the scaffolding role of nPKCtheta in nucleating this crucial signaling hub. embopress.orgresearchgate.netnih.govfrontiersin.orgnih.gov

Table 2: Key Components of the CARMA1–BCL10–MALT1 (CBM) Complex

ComponentRole in Complex Formation and Signaling
CARMA1Scaffold protein, phosphorylated by nPKCtheta to initiate complex assembly. embopress.orgresearchgate.netwikipedia.org
BCL10Recruited to phosphorylated CARMA1 via CARD-CARD interactions, forms filaments within the complex. embopress.orgnih.govfrontiersin.orguniprot.orguniprot.org
MALT1Recruited to BCL10 filaments, functions as a paracaspase and recruits TRAF6. embopress.orgnih.govfrontiersin.orgresearchgate.net

The formation of the CBM complex is essential for transmitting signals from antigen receptors to the NF-κB pathway, which is critical for T cell activation, proliferation, and survival. wikipedia.orgembopress.orgfrontiersin.org Dysregulation of CBM complex formation due to mutations in its components, including CARMA1, BCL10, and MALT1, can lead to immunodeficiency or lymphomagenesis. frontiersin.orgoncokb.org

Protein kinase C-theta (PKCθ), a member of the novel PKC subfamily, is a serine/threonine kinase with a restricted expression profile, primarily found in T lymphocytes, skeletal muscle, and platelets nih.govdrugbank.commdpi.comportlandpress.com. Unlike classical PKCs, PKCθ is activated by diacylglycerol (DAG) or phorbol esters in a calcium-independent manner due to structural differences in its C2 domain nih.govfrontiersin.org. Its unique localization to the immunological synapse (IS) in antigen-stimulated T cells is crucial for its signaling functions drugbank.comnih.gov.

PKCθ's intrinsic kinase activity is regulated through an allosteric mechanism involving a conformational change between an "closed/inactive" and "open/active" state nih.govfrontiersin.org. This change is initiated by DAG binding to its C1 domains, which are located in the regulatory region nih.govfrontiersin.org. The regulatory region also contains a pseudosubstrate sequence that binds to the catalytic domain, inhibiting kinase activity in the absence of allosteric effectors nih.govnih.gov. Upon activation, the pseudosubstrate is released, making the catalytic domain accessible to substrates nih.govfrontiersin.org.

Phosphorylation at multiple sites, including Thr-538 in the activation loop, Ser-676 (turn motif), and Ser-695 (hydrophobic motif), is critical for PKCθ maturation and activity nih.govportlandpress.comnih.gov. Phosphorylation of Thr-538 by kinases such as GLK (MAP4K3) is essential for catalytic activation nih.govfrontiersin.org. Phosphorylation of the hydrophobic motif, particularly Ser-695, is important for PKCθ stability portlandpress.com.

The substrate specificity of PKCθ is determined by the interaction between the enzyme's active site and the substrate mdpi.comsavemyexams.com. The active site has a specific three-dimensional configuration based on the enzyme's amino acid sequence savemyexams.comuomustansiriyah.edu.iq. PKCθ phosphorylates serine and threonine residues on its target proteins nih.gov. While a general PKCtide substrate (ERMRPRKRQGSVRRRV) derived from PKC epsilon can be used in in vitro assays, the biological function relies on specific protein substrates promega.com.

PKCθ interacts with a variety of proteins that influence its localization, activation, and downstream signaling. These protein-protein interactions (PPIs) are physical contacts driven by biochemical events like hydrogen bonding and hydrophobic effects wikipedia.orgabcam.com.

Global Interactome Analysis of this compound in Diverse Cellular Contexts

Global interactome analysis aims to map the complex network of protein interactions within a cell nih.govnih.gov. While a comprehensive "global interactome analysis" specifically for nPKCtheta across diverse cellular contexts wasn't explicitly detailed in the search results, the provided information highlights key interaction partners and pathways influenced by PKCθ in specific contexts, primarily T cells and, to some extent, skeletal muscle and cancer cells.

In T cells, PKCθ's recruitment to the immunological synapse involves interactions with Lck and CD28, forming a trimolecular complex portlandpress.comfrontiersin.orgyoutube.comnih.govfrontiersin.org. Lck, a tyrosine kinase, plays a dual role by acting as a linker and potentially phosphorylating PKCθ at Tyr-90 nih.govfrontiersin.org. The interaction between the proline-rich motif in the V3 domain of PKCθ and the SH3 domain of Lck is crucial for this complex formation nih.govfrontiersin.org. The SH2 domain of Lck interacts with phosphorylated Tyr-188 of the CD28 cytoplasmic tail frontiersin.org.

PKCθ interacts with and phosphorylates key signaling molecules downstream of the TCR/CD28 pathway, including CARMA1, leading to the activation of the CARMA1-BCL10-MALT1 complex and subsequent NF-κB activation frontiersin.orgyoutube.comfrontiersin.orgnih.gov. PKCθ also regulates AP-1 and NFAT transcription factors nih.govdrugbank.comfrontiersin.orgnih.govuniprot.org. In the nucleus, PKCθ can interact with proteins like RNA polymerase II, MSK-1, LSD-1, and 14-3-3ζ at regulatory regions of inducible genes like IL-2 frontiersin.org.

In skeletal muscle, PKCθ has been implicated in insulin (B600854) resistance, potentially by activating a serine kinase cascade that affects insulin signaling promega.com. In gastrointestinal stromal tumors (GIST), PKCθ has been shown to interact with and regulate KIT expression mdpi.com. These examples, while not a global interactome, demonstrate PKCθ's varied interaction partners depending on the cellular environment.

Cross-Talk and Integration of this compound Signaling with Other Pathways

PKCθ signaling does not occur in isolation but is integrated with other cellular pathways through complex cross-talk mechanisms creative-diagnostics.complos.org. This cross-talk, involving communication and interaction between different signaling pathways, is essential for coordinated cellular responses creative-diagnostics.com.

Synergistic and Antagonistic Interactions between this compound and Other Kinases (e.g., PKA, Lck)

PKCθ exhibits both synergistic and antagonistic interactions with other kinases.

Lck: As mentioned, Lck interacts with PKCθ and facilitates its recruitment to the IS frontiersin.orgyoutube.comnih.govfrontiersin.orgbiolegend.com. Lck-mediated phosphorylation of PKCθ at Tyr-90 might regulate its membrane translocation and function nih.govfrontiersin.org. This interaction is largely synergistic, contributing to the initiation of downstream T cell activation signals frontiersin.orgbiolegend.com.

PKA: In contrast to its synergistic relationship with Lck in T cell activation, PKCθ and PKA exhibit antagonistic interactions, particularly in the regulation of NFAT transactivation nih.gov. Studies in primary mouse CD3+ T lymphocytes have shown that PKCθ and PKA inversely affect IL-2 expression nih.gov. The cAMP/PKA and PKCθ pathways converge at the level of NFAT, with increased PKA activity and decreased PKCθ activity leading to enhanced inhibition of nuclear NFAT translocation nih.gov. This antagonistic cross-talk between the positive PKCθ pathway and the negative cAMP/PKA pathway appears to be rate-limiting for NFAT transactivation and IL-2 secretion in CD3+ T lymphocytes nih.gov. PKA can also oppose PKC effects in other contexts, such as synapse modification nih.gov.

The cross-talk between PKCθ and other kinases extends beyond PKA and Lck. For instance, atypical PKCζ/iota isotypes have been identified as direct downstream targets of PKCθ in the NF-κB activation pathway in T lymphocytes nih.gov. PKCθ also interacts with and is regulated by GLK (MAP4K3) nih.govfrontiersin.org.

Characterization of Feed-Forward and Feedback Loops Regulated by this compound

PKCθ is involved in both feed-forward and feedback regulatory loops within signaling networks nih.govucd.ienih.gov.

Feedback Loops: PKCθ participates in negative feedback loops that modulate immune responses. In regulatory T cells (Tregs), PKCθ activity induced by TCR signaling mediates a negative feedback loop that reduces the ability of Tregs to suppress cytokine secretion and proliferation of effector T cells (Teff) frontiersin.orgnih.gov. Reduced recruitment of PKCθ to the IS in Tregs, compared to Teffs, contributes to this negative feedback frontiersin.orgnih.gov. The mechanism may involve NF-κB mediated transcription in the presence of FoxP3 or other Treg-associated transcription factors nih.gov. PKCθ has also been shown to phosphorylate and inhibit the guanine (B1146940) exchange factor GIV/Girdin at Ser1689, establishing a negative feedback loop that down-regulates the GIV-Gi pathway pnas.org. This phosphoevent inhibits GIV's ability to bind and activate Gi, thereby attenuating signaling downstream of multiple receptors pnas.org.

PKCθ may also be involved in positive feedback loops. In CD4+ T cells, Lck-mediated phosphorylation of PKCθ in its activation loop can act as a positive feedback mechanism frontiersin.org. Additionally, there is a proposed positive regulatory feedback loop in which PKCθ associates with and sustains the activation of Tec family kinases (like Tec and/or Itk), thereby promoting PLCγ1 activity, which in turn generates DAG, further recruiting and activating PKCθ nih.govnih.gov.

Feed-Forward Loops: While less explicitly detailed than feedback loops in the provided search results concerning PKCθ, feed-forward loops are common network motifs where a signaling component regulates both an intermediate component and a downstream target nih.govnih.gov. Protein-protein interactions can generate hidden feed-forward loops within signaling cascades nih.govucd.ie. Given PKCθ's role as a central signaling hub interacting with multiple proteins and pathways, it is plausible that it participates in feed-forward mechanisms, where it might influence multiple downstream targets directly or indirectly through intermediate proteins. For example, PKCθ's activation of CARMA1, which then, along with BCL10 and MALT1, activates IKK and subsequently NF-κB, could be considered part of a feed-forward mechanism where PKCθ initiates a cascade leading to a specific transcriptional outcome frontiersin.orgyoutube.comfrontiersin.orgnih.gov.

Cellular and Physiological Roles of the Chemical Compound Npkctheta Protein in Biological Systems

Role of nPKCtheta Protein in T Cell Activation and Immune Cell Signaling

The novel protein kinase C (PKC) isoform, nPKCtheta (PKCθ), is a critical enzyme in the serine/threonine kinase family, predominantly expressed in T lymphocytes. It plays a central role in orchestrating T cell activation, a cornerstone of the adaptive immune response. T cell activation is a highly regulated process that requires at least two signals for a robust and effective response. nih.govyoutube.com The first signal is initiated by the T cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). youtube.com The second, a co-stimulatory signal, is typically delivered by the CD28 receptor on the T cell interacting with its ligands (CD80 or CD86) on the APC. nih.govbohrium.com nPKCtheta is uniquely positioned to integrate these two signals, making it indispensable for T cell function.

TCR-CD28 Co-Stimulation and this compound Recruitment to the Immunological Synapse

The activation of a naive T cell is initiated when it encounters an APC, leading to the formation of a specialized interface known as the immunological synapse. nih.gov This structure is characterized by a central supramolecular activation cluster (c-SMAC), where TCR/CD3 complexes are concentrated, and a peripheral-SMAC (p-SMAC) containing adhesion molecules. nih.gov Upon successful TCR engagement (Signal 1), the co-stimulatory receptor CD28 is recruited alongside the TCR into microclusters. nih.govfrontiersin.org

The engagement of both the TCR and CD28 is crucial for the recruitment and activation of nPKCtheta. nih.govnih.gov Following this dual stimulation, nPKCtheta translocates from the cytoplasm to the immunological synapse. nih.gov Here, it co-localizes with the TCR and CD28, forming a critical signaling hub. nih.govfrontiersin.org This recruitment is a pivotal event, as nPKCtheta acts as a central integrator of the signals emanating from both the TCR and CD28, a process essential for productive T cell activation and the subsequent immune response. nih.govresearchgate.net Studies have shown that mitogenic anti-CD28 antibodies, which can activate T cells without TCR ligation, are capable of inducing the membrane association of nPKCtheta, highlighting the protein's strong link to CD28 signaling. nih.gov

Key Events in nPKCtheta Recruitment
StepDescriptionKey Molecules Involved
1. Antigen RecognitionThe T cell receptor (TCR) on a T cell recognizes a specific antigen presented by an MHC molecule on an antigen-presenting cell (APC).TCR, MHC-antigen complex
2. Co-stimulationThe CD28 receptor on the T cell binds to CD80 or CD86 ligands on the APC, providing a crucial second signal.CD28, CD80/CD86
3. Immunological Synapse FormationA specialized, organized structure forms at the T cell-APC interface.TCR, CD28, Adhesion molecules
4. nPKCtheta TranslocationFollowing TCR and CD28 engagement, nPKCtheta moves from the cytoplasm to the immunological synapse.nPKCtheta

Downstream Signaling Cascades Initiated by this compound in T Cells (e.g., NF-κB, AP-1, NF-AT activation)

Once localized at the immunological synapse, activated nPKCtheta initiates a cascade of downstream signaling events that are essential for T cell activation. researchgate.net The primary physiological targets of nPKCtheta are the pathways leading to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.netresearchgate.net

NF-κB Activation: nPKCtheta is a key upstream activator of the IκB kinase (IKK) complex. nih.gov In resting T cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon T cell stimulation, nPKCtheta activation leads to the phosphorylation of the IKK complex. nih.gov IKK, in turn, phosphorylates IκB, marking it for degradation. nih.gov This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes crucial for T cell activation, proliferation, and survival. nih.govnih.gov The activation of the nPKCtheta-NF-κB pathway is dependent on signals from both the TCR and CD28. nih.gov

AP-1 Activation: The AP-1 transcription factor is also a major target of nPKCtheta signaling. The activation of AP-1 is critical for the expression of several key genes, including those for cytokines like IL-2.

NF-AT Activation: While the Nuclear Factor of Activated T-cells (NF-AT) pathway is primarily dependent on calcium signaling, nPKCtheta plays a cooperative role. nih.gov T cell receptor stimulation triggers an increase in intracellular calcium, which activates the phosphatase calcineurin. nih.gov Calcineurin then dephosphorylates NF-AT, allowing its nuclear translocation. nih.gov nPKCtheta cooperates with calcineurin to transduce signals that lead to the full activation of NF-AT and subsequent gene expression. researchgate.net

nPKCtheta-Mediated Transcription Factor Activation
Transcription FactorActivation MechanismKey Downstream Genes
NF-κBnPKCtheta activates the IKK complex, leading to IκB degradation and NF-κB nuclear translocation. nih.govnih.govGenes for survival proteins, cytokines, and cell cycle progression.
AP-1Activated by nPKCtheta-mediated signaling cascades.IL-2 and other cytokine genes. researchgate.net
NF-ATnPKCtheta signaling cooperates with calcium-calcineurin pathway for full NF-AT activation. researchgate.netnih.govIL-2 and other genes involved in T cell function.

Impact of this compound on Cytokine Production and Gene Expression in Lymphocytes (e.g., IL-2 production)

A primary outcome of T cell activation is the production of cytokines, which are signaling proteins that orchestrate the immune response. nih.gov Interleukin-2 (B1167480) (IL-2) is a critical cytokine that promotes the proliferation and differentiation of T cells. nih.govresearchgate.net The production of IL-2 is tightly regulated and serves as a hallmark of successful T cell activation.

The nPKCtheta signaling pathway is absolutely essential for the induction of IL-2 production following TCR/CD28 stimulation. nih.govresearchgate.net By activating the transcription factors NF-κB, AP-1, and NF-AT, nPKCtheta drives the transcription of the IL2 gene. researchgate.net The promoter region of the IL2 gene contains binding sites for all three of these transcription factors, and their coordinated action is required for efficient gene expression. T cells lacking functional nPKCtheta exhibit severely impaired IL-2 production and fail to proliferate upon antigen stimulation. The coordinated production of various cytokines following lymphocyte activation is crucial for regulating the immune response. nih.gov

Modulation of T Cell Differentiation and Fate by this compound (e.g., Th2, Th17 differentiation)

Following activation, naive CD4+ T cells (T helper cells) differentiate into various effector subsets, each with specialized functions. koreascience.kr This differentiation process is guided by the cytokine environment present during activation. koreascience.kr nPKCtheta has been shown to play a role in influencing this lineage commitment.

While critical for the initial activation of all T cells, research suggests nPKCtheta may have a preferential role in the differentiation of certain T helper subsets. Specifically, it has been implicated in the development of Th2 and Th17 cells. Th2 cells are important for combating extracellular pathogens, while Th17 cells are involved in responses against fungi and extracellular bacteria and are also implicated in autoimmunity. koreascience.kreurekalert.org The signaling pathways downstream of nPKCtheta can influence the expression of master transcription factors that define each T helper lineage. For example, the activation of STAT3, which is crucial for Th17 differentiation, can be influenced by upstream signaling events involving kinases like nPKCtheta. nih.govnih.gov Conversely, IL-2, a product of nPKCtheta signaling, is known to inhibit Th17 differentiation, highlighting the complex regulatory role of this kinase. researchgate.net

Contribution of this compound to T Cell Anergy Prevention and Immune Tolerance

Immune tolerance is the mechanism by which the immune system prevents reactions against the body's own tissues. nih.gov One mechanism for maintaining peripheral tolerance is T cell anergy, a state of functional unresponsiveness. nih.gov Anergy is typically induced when a T cell receives Signal 1 (TCR engagement) in the absence of Signal 2 (co-stimulation). nih.govyoutube.com In this state, the T cell remains alive but is refractory to subsequent activation, even if both signals are provided later. nih.govyoutube.com

By effectively integrating TCR and CD28 co-stimulatory signals, nPKCtheta plays a crucial role in preventing the induction of anergy. nih.gov When both signals are present, nPKCtheta is robustly activated, leading to the full downstream signaling cascade required for T cell activation and proliferation. nih.gov In the absence of CD28 co-stimulation, nPKCtheta is not properly recruited or activated at the immunological synapse, leading to an incomplete signaling cascade that results in anergy rather than activation. youtube.com Therefore, nPKCtheta is a key molecular checkpoint that ensures T cells are only fully activated in the appropriate context (i.e., in the presence of both antigen and co-stimulation), thereby preventing inappropriate activation against self-antigens and maintaining immune tolerance. youtube.comumn.edu

Involvement of this compound in Other Immune Cell Types and Innate Immunity

While the role of nPKCtheta is most extensively studied in conventional T cells, its expression and function are not exclusively confined to this lineage. The innate immune system, the body's first line of defense, comprises various cell types, including macrophages, neutrophils, and Natural Killer (NK) cells, that provide a rapid, non-specific response to pathogens. nih.govwikipedia.orgnih.gov

Evidence suggests that nPKCtheta is also involved in the function of other immune cells. For instance, nPKCtheta is expressed in NK cells, which are lymphocytes of the innate immune system that can kill virus-infected cells. primaryimmune.org In these cells, nPKCtheta may participate in signaling pathways that regulate their cytotoxic activity and cytokine production. Similarly, some studies have pointed to a role for nPKCtheta in mast cells, which are key players in allergic responses. The kinase may also have functions in certain subsets of macrophages and dendritic cells, influencing their activation and cytokine release. frontiersin.org However, its role in these innate immune cell types is generally less critical and well-defined compared to its indispensable function in T cell activation. primaryimmune.org

Macrophage Activation and Inflammatory Responses Regulated by nPKC-theta Protein

The novel protein kinase C theta (nPKCθ) is a critical regulator of macrophage function, particularly in orchestrating pro-inflammatory responses essential for host defense against pathogens. nih.gov While constitutively expressed at low levels in macrophages, nPKCθ expression is significantly upregulated upon stimulation with microbial components like lipopolysaccharide (LPS) and the pro-inflammatory cytokine interferon-gamma (IFNγ). nih.govnih.gov This induction of nPKCθ is instrumental in promoting a classically activated macrophage (CAM) or M1 phenotype, which is characterized by the production of pro-inflammatory cytokines and a heightened capacity for bacterial killing. nih.govresearchgate.net

A key mechanism through which nPKCθ modulates the inflammatory response is by suppressing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov Studies using nPKCθ-deficient mice have demonstrated that in the absence of this kinase, macrophages exhibit significantly higher levels of IL-10 when challenged with bacteria such as Salmonella typhimurium or with LPS/IFNγ. nih.govnih.gov This elevated IL-10 production in nPKCθ-deficient macrophages impairs their ability to control bacterial infections. nih.gov Neutralization of IL-10 in these deficient macrophages restores their capacity to combat the infection, highlighting the pivotal role of nPKCθ in suppressing this anti-inflammatory cytokine to mount an effective pro-inflammatory response. nih.govnih.gov Therefore, nPKCθ acts as a crucial signaling node that links TLR4/IFNγR signaling pathways to the selective inhibition of IL-10, thereby promoting a potent pro-inflammatory macrophage phenotype necessary for protective anti-bacterial immunity. nih.govnih.gov

Experimental ModelKey FindingsReference
nPKCθ-deficient (PKCθ-/-) mice infected with Salmonella typhimuriumMarkedly decreased survival and significantly enhanced bacterial load in spleen and liver compared to wild-type mice. nih.govnih.gov
Bone marrow-derived macrophages (BMDMs) from PKCθ-/- mice stimulated with LPS/IFNγExpressed significantly higher levels of the anti-inflammatory cytokine IL-10 compared to wild-type BMDMs. nih.gov
PKCθ-/- macrophages with IL-10 neutralizationRecovered immune control to S. typhimurium infection. nih.govnih.gov

Dendritic Cell Function and Antigen Presentation Modulated by nPKC-theta Protein

While the role of the broader protein kinase C (PKC) family in dendritic cell (DC) differentiation and function is recognized, the specific contributions of nPKCθ to DC-mediated antigen presentation are less direct and often inferred from its well-established role in T-cell activation. researchgate.netfrontiersin.org Dendritic cells are professional antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. nih.gov This process involves the uptake and processing of antigens, followed by their presentation on Major Histocompatibility Complex (MHC) molecules to T-cells. The interaction between a DC and a T-cell forms a specialized structure known as the immunological synapse. nih.govresearchgate.net

The critical function of nPKCθ is most prominently observed at this immunological synapse, where it is selectively recruited to the central supramolecular activation cluster (cSMAC) in T-cells upon T-cell receptor (TCR) and CD28 co-stimulation by the APC. nih.govresearchgate.netfrontiersin.org This localization is essential for the activation of downstream signaling pathways in the T-cell, leading to the activation of transcription factors like NF-κB, AP-1, and NFAT, which are necessary for T-cell activation, proliferation, and differentiation. frontiersin.orgnih.gov Therefore, while nPKCθ is a key player in the T-cell side of the DC-T-cell interaction, its direct, intrinsic role within the dendritic cell for antigen presentation is not as clearly defined in current research. The effective activation of T-cells by DCs is, however, functionally dependent on the proper functioning of nPKCθ in the responding T-cell. Some studies suggest that cytokines produced by dendritic cells can influence nPKCθ-dependent activation of other immune cells, like Natural Killer (NK) cells, implying an indirect modulation of immune responses by DCs that involves nPKCθ signaling in other cell types. nih.govfrontiersin.org

Role of nPKC-theta Protein in Natural Killer Cell Activity

The nPKCθ protein is an important component in the signaling pathways that govern the function of Natural Killer (NK) cells, which are crucial players in the innate immune system's defense against tumors and viral infections. frontiersin.org nPKCθ is expressed in NK cells and its involvement is multifaceted, influencing their activation, cytotoxicity, and cytokine production. nih.govfrontiersin.org

One of the key roles of nPKCθ in NK cells is in mediating anti-tumor immunity. frontiersin.org Studies have shown that mice lacking nPKCθ (PKCθ−/−) exhibit a greater susceptibility to the development of MHC-I-deficient tumors compared to their wild-type counterparts. frontiersin.org This is associated with impaired NK cell activation and reduced cytotoxicity against tumor cells. nih.gov The activation of nPKCθ in NK cells can be triggered by cytokines such as interferon-α (IFNα), which enhances the degranulation capacity of NK cells against cancer cells in a manner dependent on nPKCθ. nih.gov This signaling pathway involves the activation of PI3K and PLC, leading to the autophosphorylation of nPKCθ. nih.gov

Furthermore, nPKCθ is implicated in regulating the activation threshold of NK cells. It has been shown to be involved in a molecular pathway that suppresses the activity of SHP-1, a phosphatase that negatively regulates NK cell activation. elifesciences.org By inhibiting SHP-1, nPKCθ helps to sustain the activation state of NK cells. elifesciences.org Silencing nPKCθ in NK cells leads to a significant reduction in their ability to kill target cells. elifesciences.org The protein is also involved in the process of degranulation, where cytotoxic granules are released to eliminate target cells, and it can be recruited to the immunological synapse during the recognition of target cells. nih.govresearchgate.net

ContextRole of nPKCθKey Research FindingsReference
Anti-Tumor ImmunityEssential for efficient anti-tumor immune surveillance.PKCθ−/− mice show favored development of MHC-I-deficient tumors. frontiersin.org
NK Cell ActivationMediates activation signals from cytokines like IFNα.IFNα improves NK cell degranulation in a PKCθ-dependent manner. nih.gov
Cytotoxicity RegulationModulates the activation threshold by suppressing SHP-1 activity.Gene silencing of PKCθ significantly reduces target cell death. elifesciences.org
DegranulationImplicated in the degranulation process for killing target cells.PKCθ knockdown inhibits NK cell degranulation against tumor cells. nih.govelifesciences.org

Functions of nPKC-theta Protein in Platelet Activation and Signal Transduction

The nPKCθ isoform is expressed at relatively high levels in platelets and plays a significant role in the regulation of hemostasis and thrombosis. nih.govdaneshyari.com It is involved in the signal transduction pathways linked to several key platelet receptors, including protease-activated receptors (PARs) and glycoprotein (B1211001) VI (GPVI), which are activated by thrombin and collagen, respectively. nih.govnih.govashpublications.org

Upon platelet activation by agonists like thrombin and collagen-related peptide (CRP), nPKCθ is activated and contributes to a cascade of events leading to platelet aggregation, granule secretion, and stable thrombus formation. nih.govashpublications.org Studies using both selective inhibitors and platelets from nPKCθ-deficient mice have demonstrated that the absence of nPKCθ function impairs platelet aggregation and the secretion of both dense and α-granules, particularly at low agonist concentrations. nih.govashpublications.org This suggests that nPKCθ is a positive regulator of these crucial platelet responses.

Mechanistically, nPKCθ influences several downstream signaling events. It has been shown to be involved in the phosphorylation of syntaxin-4, a tSNARE protein, which may contribute to the regulation of granule secretion. ashpublications.org Furthermore, nPKCθ plays a role in "inside-out" signaling, which leads to the activation of the αIIbβ3 integrin receptor, a critical step for platelet aggregation. nih.gov Platelets lacking nPKCθ show decreased binding of JON/A, an antibody that recognizes the activated form of αIIbβ3. nih.govashpublications.org Additionally, nPKCθ signaling contributes to the generation of thromboxane (B8750289) A2 (TXA2), a secondary mediator that amplifies platelet activation, through the phosphorylation of the downstream effector ERK. nih.gov In vivo studies have confirmed the importance of nPKCθ, as mice lacking this protein exhibit unstable thrombus formation and prolonged arterial occlusion times in thrombosis models. nih.govashpublications.org

Platelet FunctionRole of nPKCθExperimental EvidenceReference
AggregationPositive regulator of aggregation induced by PAR and GPVI agonists.Inhibition or lack of nPKCθ impairs platelet aggregation. nih.govashpublications.org
Granule SecretionRegulates secretion of dense and α-granules.Reduced granule secretion in platelets with inhibited or absent nPKCθ. Involved in phosphorylation of syntaxin-4. nih.govashpublications.org
Integrin αIIbβ3 ActivationContributes to "inside-out" signaling for integrin activation.Decreased JON/A binding in nPKCθ−/− platelets. nih.govashpublications.org
Thromboxane A2 (TXA2) GenerationPromotes agonist-induced TXA2 release.Reduced TXA2 levels in nPKCθ−/− platelets, associated with decreased ERK phosphorylation. nih.gov
Thrombus FormationCritical for stabilizing thrombus formation in vivo.nPKCθ−/− mice show unstable thrombus formation and prolonged occlusion times. nih.govashpublications.org

nPKC-theta Protein in Metabolic Regulation and Insulin (B600854) Signaling

Contribution of nPKC-theta Protein to Insulin Sensitivity and Glucose Homeostasis

The nPKCθ protein has emerged as a key molecule in the development of insulin resistance, particularly in skeletal muscle, which is a primary site for insulin-mediated glucose disposal. nih.govjci.org An accumulation of fat metabolites, such as diacylglycerol (DAG), within skeletal muscle can activate a serine kinase cascade involving nPKCθ. jci.orgnih.gov This activation of nPKCθ leads to the impairment of the insulin signaling pathway. nih.gov

Specifically, activated nPKCθ can phosphorylate insulin receptor substrate-1 (IRS-1) at inhibitory serine residues, such as Ser1101. nih.gov This serine phosphorylation of IRS-1 prevents its normal tyrosine phosphorylation by the insulin receptor, thereby inhibiting the downstream activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent translocation of GLUT4 glucose transporters to the cell membrane. nih.govjci.org The result is a decrease in insulin-stimulated glucose uptake into the muscle.

Studies in mice have provided strong evidence for the causative role of nPKCθ in fat-induced insulin resistance. Mice with a genetic inactivation of nPKCθ (PKC-θ KO) are protected from the detrimental effects of high-fat feeding or lipid infusions on insulin signaling and glucose transport in skeletal muscle. nih.govjci.org While a lipid infusion in wild-type mice leads to decreased insulin-stimulated glucose uptake and reduced tyrosine phosphorylation of IRS-1, these effects are prevented in PKC-θ KO mice. nih.govjci.org Furthermore, overexpression of nPKCθ in muscle cells can induce insulin resistance. epa.gov In human diabetic patients, both the protein content and activity of nPKCθ have been found to be significantly increased in the particulate fraction of skeletal muscle, suggesting its involvement in the pathophysiology of type 2 diabetes. nih.gov

Experimental ConditionEffect on Wild-Type/ControlEffect on nPKCθ Knockout/InhibitedReference
Lipid InfusionDecreased insulin-stimulated skeletal muscle glucose uptake and IRS-1 tyrosine phosphorylation.Protected from fat-induced defects in insulin signaling and glucose transport. nih.govjci.org
High-Fat DietDevelopment of insulin resistance.Protection from insulin resistance. nih.gov
nPKCθ Overexpression in Muscle CellsInduction of insulin resistance, reduced IRS-1 protein levels.N/A epa.gov
Human Diabetic Patients (Skeletal Muscle)Increased nPKCθ protein content and activity in the particulate fraction.N/A nih.gov

Mechanisms by which nPKC-theta Protein Influences Adipocyte Function

While nPKCθ is predominantly expressed and extensively studied in skeletal muscle in the context of metabolism, its specific role within adipocytes is less well-defined. nih.govresearchgate.net Adipose tissue biology, including adipocyte differentiation (adipogenesis) and function, is regulated by a complex network of signaling molecules, including various isoforms of protein kinase C (PKC). researchgate.netnih.gov

Research has shown that other novel PKC isoforms, such as PKCε, play a significant role in promoting the commitment of preadipocytes to the adipocyte lineage and are essential for their terminal differentiation into mature fat cells. nih.gov In contrast, PKCβ has also been implicated in adipocyte differentiation. nih.gov The involvement of these other PKC isoforms highlights the isoform-specific roles of this kinase family in regulating adipogenesis.

Hepatic and Muscular Roles of this compound in Metabolic Pathways

The novel protein kinase C theta (nPKCθ), a member of the serine/threonine kinase family, plays a significant role in modulating metabolic pathways, particularly in the liver and skeletal muscle. Its involvement is strongly linked to the development of insulin resistance, a key factor in type 2 diabetes.

In skeletal muscle, elevated levels of lipid intermediates such as diacylglycerol (DAG) can lead to the translocation and activation of nPKCθ. This activation is associated with impaired insulin-stimulated glucose metabolism. Studies have shown that in insulin-resistant states, such as those induced by a high-fat diet, there is an increased translocation of nPKCθ in skeletal muscle, which correlates with diminished glucose disposal. nih.gov Specifically, nPKCθ can phosphorylate Insulin Receptor Substrate 1 (IRS1) on serine residues, which in turn blocks the necessary tyrosine phosphorylation of IRS1 and impedes downstream insulin signaling pathways, including the Akt pathway. nih.gov

Furthermore, the expression of nPKCθ itself appears to be linked to the metabolic state of muscle cells. In human skeletal muscle cells, nPKCθ expression increases significantly as myoblasts differentiate into myotubes. nih.gov This upregulation is crucial for normal insulin action, as overexpression of nPKCθ in L6 rat skeletal muscle cells has been shown to enhance insulin-stimulated glycogen (B147801) synthase activity. nih.gov Conversely, in muscle cells from type 2 diabetic subjects, this differentiation-associated increase in nPKCθ expression is absent, a condition linked to decreased insulin-stimulated glycogen synthase activity and insulin resistance. nih.gov The activity and protein content of nPKCθ are significantly increased in the particulate fraction of muscle from diabetic patients, further suggesting its involvement in the disease. researchgate.net

While the role of nPKCθ in muscle insulin resistance is well-documented, its function in the liver is also an area of active investigation. Along with other PKC isoforms, nPKCθ is implicated in hepatic insulin resistance. nih.gov The general mechanism involves the disruption of insulin signaling cascades, similar to its action in muscle. nih.gov However, the roles of different PKC isoforms can be complex and sometimes contradictory, making nPKCθ a challenging therapeutic target. nih.gov

TissueRole of nPKCθMetabolic Outcome
Skeletal Muscle Activated by lipid intermediates (DAG). nih.govImpaired insulin-stimulated glucose metabolism. nih.gov
Phosphorylates IRS1 on serine residues. nih.govBlocks downstream insulin signaling (Akt pathway). nih.gov
Expression increases with myotube differentiation. nih.govPotentially enhances insulin-stimulated glycogen synthase activity. nih.gov
Liver Implicated in insulin resistance. nih.govDisruption of insulin signaling. nih.gov

This compound in Cell Proliferation, Differentiation, and Apoptosis

Regulation of Cell Cycle Progression by this compound

The Protein Kinase C (PKC) family of enzymes, including the novel isoform nPKCθ, are critical regulators of cellular signaling pathways that control cell proliferation. nih.gov While the broader PKC family is known to influence the cell cycle, the specific roles of nPKCθ are often contextual, particularly evident in T-cell activation and proliferation. wikipedia.org

The progression of the cell cycle is fundamentally controlled by the sequential activation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, the cyclins. khanacademy.orgkhanacademy.org The activity of these cyclin-CDK complexes is modulated by phosphorylation events and by CDK inhibitors (CKIs). nih.govnih.gov PKC isozymes can influence cell cycle transit from G0/G1 to S phase and from G2 to M phase by targeting CKIs of the Cip/Kip family (e.g., p21Cip1, p27Kip1) and by affecting the expression of D-type cyclins. nih.gov

In the context of T-lymphocytes, nPKCθ is a key enzyme for T-cell activation, which is a prerequisite for their proliferation. wikipedia.org It is required for the activation of transcription factors like NF-κB and AP-1, which control the expression of genes necessary for cell cycle entry and progression. wikipedia.org For instance, the activation of NF-κB is critical for the induction of cyclin D1, a key regulator of the G1 to S phase transition. While direct phosphorylation of core cell cycle machinery like CDKs or cyclins by nPKCθ is not extensively detailed, its role in activating upstream transcription factors places it as a crucial regulator of proliferative signals.

Cell Cycle PhaseKey RegulatorsInfluence of PKC Family (including nPKCθ)
G1 Phase Cyclin D/CDK4/6, Cyclin E/CDK2, pRb, E2F nih.govRegulates expression of D-type cyclins; can target Cip/Kip proteins (p21, p27). nih.gov
G1/S Transition Cyclin E/CDK2 nih.govnPKCθ-mediated activation of NF-κB is crucial for T-cell proliferation signals. wikipedia.org
S Phase Cyclin A/CDK2 nih.govPKC isozymes can target Cip/Kip proteins that inhibit CDK2 complexes. nih.gov
G2/M Transition Cyclin B/CDK1 nih.govPKC isozymes can influence this transit by targeting Cip/Kip proteins. nih.gov

Influence of this compound on Cellular Differentiation Programs (e.g., Myogenesis)

nPKCθ plays a significant role in the differentiation of certain cell types, most notably in skeletal muscle (myogenesis). The expression of nPKCθ is dynamically regulated during this process. In human myoblasts, the precursor cells to muscle fibers, the levels of nPKCθ messenger RNA (mRNA) and protein are low. nih.gov However, upon receiving signals to differentiate into myotubes (immature muscle fibers), the expression of nPKCθ mRNA and protein increases substantially—by as much as 12-fold in cells from normal subjects. nih.gov

This upregulation suggests that nPKCθ is not merely a marker of differentiation but an active participant in the process. This is supported by findings that in skeletal muscle cells from individuals with type 2 diabetes, this increase in nPKCθ expression during differentiation does not occur, which is associated with metabolic defects in these cells. nih.gov Overexpression of nPKCθ in a rat skeletal muscle cell line (L6 cells) was shown to correlate with the differentiation of myoblasts into myotubes and an increase in glycogen synthase activity, a key metabolic function of mature muscle. nih.gov

The process of myogenesis is controlled by a network of myogenic regulatory factors (MRFs). While the direct phosphorylation targets of nPKCθ within the core myogenic differentiation program are still being fully elucidated, its importance is highlighted by its regulated expression and its impact on the metabolic maturation that accompanies morphological differentiation. The secretome of differentiating muscle cells changes dynamically, releasing factors that influence the cellular environment, and the proper metabolic functioning regulated by proteins like nPKCθ is integral to this process. nih.govbohrium.com

Apoptotic and Survival Pathways Modulated by this compound (e.g., BAD phosphorylation)

nPKCθ is a critical mediator of cell survival signals, particularly in T-lymphocytes, where it plays a protective role against apoptosis (programmed cell death). nih.govnih.gov One of the key mechanisms by which nPKCθ promotes survival is through the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). nih.gov

BAD is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com In its unphosphorylated state, BAD promotes cell death by binding to and inhibiting anti-apoptotic proteins like Bcl-xL. When phosphorylated by survival kinases such as nPKCθ, BAD is sequestered in the cytoplasm and is unable to exert its pro-apoptotic function at the mitochondria. nih.govnih.gov This prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that executes apoptosis. nih.govabeomics.com

Research has shown that nPKCθ can directly phosphorylate BAD. nih.gov T-cell receptor (TCR) stimulation, a process in which nPKCθ is heavily involved, leads to the phosphorylation of BAD, and this effect is at least partly responsible for the anti-apoptotic function of nPKCθ. nih.gov In experimental settings, a constitutively active form of nPKCθ was able to protect T cells from Fas-induced apoptosis, a major extrinsic apoptotic pathway. nih.gov Conversely, pharmacological inhibition of nPKCθ promoted Fas-mediated apoptosis. nih.gov This anti-apoptotic function also involves the upregulation of survival proteins like Bcl-xL. nih.gov

Beyond BAD, the broader PKC family can influence apoptosis by modulating the activation of caspases, the primary executioners of apoptosis. For instance, overexpression of another novel PKC isoform, PKCη, has been shown to delay the activation of caspase-8 and caspase-7, thereby protecting cells from TNF-alpha-induced cell death. nih.gov While the specific interactions of nPKCθ with all components of the caspase cascade are not fully mapped, its role in inhibiting the initial apoptotic signals through BAD phosphorylation is a well-established survival mechanism. nih.gov

Emerging Roles of this compound in Neural and Muscular Systems

This compound in Neuroinflammation and Neurodegenerative Processes

Emerging evidence implicates the Protein Kinase C (PKC) family, including novel isoforms, in the complex processes of neuroinflammation and neurodegeneration. While direct studies on nPKCθ are still developing, the roles of closely related isoforms in glial cells—microglia and astrocytes—provide a strong basis for its potential involvement. frontiersin.org Glial cells are central to the brain's immune response, and their chronic activation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. frontiersin.orgnih.govbiorxiv.org

In the context of Alzheimer's disease, another novel PKC isoform, PKCη, has been shown to be highly enriched and activated in reactive astrocytes surrounding amyloid-β plaques in a mouse model of the disease. nih.gov This activation was linked to an upregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov This suggests that specific PKC isoforms can act as regulators of neuroinflammation in astrocytes. Given the shared activation mechanisms among novel PKCs, it is plausible that nPKCθ could have similar or distinct roles in glial cell activation. Kinomic studies have revealed distinct kinase activity patterns in astrocytes and microglia, which could influence susceptibility to neurodegenerative conditions. sciety.orgbiorxiv.org

Neurodegenerative diseases are often characterized by the aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease. hopkinsmedicine.orgnih.gov Inflammation is a known trigger and propagator of this pathology. eurekalert.org While a direct link between nPKCθ and α-synuclein aggregation has not been established, the kinase's central role in immune cell activation makes it a potential player in the inflammatory cascades that contribute to neuronal damage in Parkinson's disease. wikipedia.org

In multiple sclerosis (MS), an autoimmune disease characterized by demyelination and neuroinflammation, T-cells play a central pathogenic role. sciencedaily.com Since nPKCθ is a critical kinase for T-cell activation and function, it is intrinsically linked to the autoimmune processes driving MS. wikipedia.org The identification of various protein biomarkers in the blood and cerebrospinal fluid of MS patients underscores the inflammatory nature of the disease, involving proteins related to glial activation and immune response. nih.govnih.govnews-medical.net Although nPKCθ itself has not been identified as a primary biomarker, its function in orchestrating the T-cell response makes it a potential therapeutic target for mitigating the neuroinflammation central to MS.

Disease ContextPotential Role of nPKCθ / Related IsoformsCellular Players
Alzheimer's Disease Regulation of neuroinflammation in reactive astrocytes (demonstrated for PKCη). nih.govAstrocytes, Microglia. nih.gov
Parkinson's Disease Potential involvement in inflammatory pathways that trigger or exacerbate pathology. eurekalert.orgNeurons, Microglia. hopkinsmedicine.org
Multiple Sclerosis Critical for the activation of pathogenic T-cells driving autoimmune neuroinflammation. wikipedia.orgT-lymphocytes, Astrocytes, Microglia. sciencedaily.comnih.gov

Functional Insights of this compound in Skeletal and Cardiac Muscle Physiology and Homeostasis

The novel protein kinase C theta (nPKCθ) is a serine/threonine kinase with a notably selective tissue distribution, being predominantly expressed in T-lymphocytes, platelets, and skeletal muscle. aacrjournals.orgplos.orgnih.gov Its functions are multifaceted, playing significant roles in intracellular signaling pathways that regulate the development, homeostasis, and remodeling of muscle tissues. nih.gov While critical for normal muscle histogenesis and differentiation, its role in pathological conditions reveals a more complex involvement, particularly in promoting inflammation and muscle wasting. plos.orgnih.gov

nPKCtheta in Skeletal Muscle Physiology and Homeostasis

In skeletal muscle, nPKCθ is a key mediator of various cellular responses essential for development and maintenance. plos.orgnih.gov However, its activity is also implicated in the progression of myopathic conditions such as muscular dystrophy and muscle atrophy. aacrjournals.org

Role in Pathological Conditions:

Research using mouse models of Duchenne muscular dystrophy (DMD), known as mdx mice, has provided significant insights into the detrimental role of nPKCθ in chronic muscle inflammation. In these models, the absence or inhibition of nPKCθ leads to substantial improvements in muscle health.

Pharmacological Inhibition: Treatment of mdx mice with a specific nPKCθ inhibitor, Compound 20, corroborated the findings from genetic studies. nih.gov The inhibitor led to a significant decrease in muscle damage, reduced infiltration of immune cells, and suppressed inflammatory pathways, while preserving the muscle's regenerative capacity. nih.gov

Further studies have highlighted the mechanisms through which nPKCθ contributes to muscle atrophy. In a mouse model of pancreatic cancer-induced cachexia, increased activation of nPKCθ was observed in the muscle. aacrjournals.org Deletion of the nPKCθ gene in these mice resulted in greater in vivo muscle force production, reduced muscle loss, larger myofiber cross-sectional area, and decreased protein ubiquitination, a key step in protein degradation. aacrjournals.org Activated nPKCθ can modulate pathways known to be involved in muscle atrophy, including the inhibition of insulin signaling and the activation of NF-κB. aacrjournals.org

Table 1: Research Findings on nPKCtheta in Skeletal Muscle

Experimental ModelKey FindingsImplication
Duchenne Muscular Dystrophy Mouse Model (mdx/θ−/−)Genetic lack of nPKCθ prevented muscle wasting, improved regeneration and performance, and reduced inflammation and fibrosis. plos.orgnih.govnPKCθ plays a crucial role in promoting the inflammatory response that exacerbates muscle damage in muscular dystrophy. plos.org
Duchenne Muscular Dystrophy Mouse Model (mdx)Pharmacological inhibition of nPKCθ reduced muscle damage, immune cell infiltration, and inflammatory pathway activation. nih.govTargeting nPKCθ pharmacologically could be a therapeutic approach to mitigate disease progression in DMD. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) Cachexia Mouse ModelDeletion of the nPKCθ gene led to reduced muscle loss, greater muscle force, larger myofibers, and reduced protein ubiquitination. aacrjournals.orgnPKCθ activation in muscle promotes dysfunction and wasting associated with cancer-induced cachexia. aacrjournals.org

nPKCtheta in Cardiac Muscle Physiology and Homeostasis

In cardiac muscle, nPKCθ is expressed at significant levels and plays a critical role in maintaining the heart's structural and functional integrity under physiological and stress conditions. nih.gov

Role in Cardiac Structure and Function:

Studies using mice deficient in nPKCθ (PKCθ−/−) have revealed its essential function in cardiac homeostasis. The absence of nPKCθ leads to a phenotype characterized by:

Left ventricular dilation and reduced cardiac function. nih.gov

A reduction in the number of cardiomyocytes. nih.gov

Hypertrophy of the remaining heart muscle cells. nih.gov

Increased cardiac fibrosis and myofibroblast proliferation. nih.gov

These findings strongly suggest that nPKCθ is necessary for maintaining the correct structure and function of the heart. nih.gov Its primary role appears to be the protection of cardiomyocytes from cell death. In its absence, there is an increase in the activity of pro-apoptotic signaling pathways (p38 and JNK), leading to cardiomyocyte loss. nih.gov This loss, in turn, triggers a remodeling response that includes fibrosis and ventricular dilation. nih.gov

Role in Cardiac Remodeling:

Under conditions of stress, such as pressure overload, nPKCθ is rapidly activated in the heart. nih.gov This activation appears to be a crucial part of the heart's compensatory response. nPKCθ helps ensure cardiomyocyte survival against the neuro-hormonal and workload demands that the heart is continuously exposed to. nih.gov

Furthermore, nPKCθ, along with other PKC isoforms, is involved in regulating the activity of matrix metalloproteinases (MMPs) in cardiac fibroblasts. nih.gov Specifically, nPKCθ can increase the activity of MMP-2 and MMP-9, enzymes that degrade components of the extracellular matrix and are integral to the tissue remodeling that occurs during both physiological and pathological processes like cardiac hypertrophy and heart failure. nih.govoup.com

Table 2: Research Findings on nPKCtheta in Cardiac Muscle

Experimental ModelKey FindingsImplication
nPKCθ Knockout Mouse (PKCθ−/−)Lack of nPKCθ resulted in left ventricular dilation, reduced function, cardiomyocyte loss, and cardiac fibrosis. nih.govnPKCθ is essential for maintaining normal cardiac structure and function, primarily by ensuring cardiomyocyte survival. nih.gov
nPKCθ Knockout Cardiomyocytes (in vitro)Cultured cardiomyocytes lacking nPKCθ were less viable and more prone to programmed cell death upon stimulation. nih.govnPKCθ protects cardiomyocytes from cell death induced by neuro-hormonal signals and stress. nih.gov
Adult Rat Cardiac FibroblastsnPKCθ was shown to increase the activities of both MMP-2 and MMP-9 via the ERK pathway. nih.govnPKCθ is involved in the regulation of extracellular matrix turnover, a key component of cardiac remodeling. nih.gov

Pathophysiological Implications and Disease Mechanisms Involving the Chemical Compound Npkctheta Protein

nPKC-theta Protein in Autoimmune Diseases and Chronic Inflammation

The novel protein kinase C theta (nPKC-theta), also referred to as protein kinase C theta (PKC-theta), is a serine/threonine kinase predominantly expressed in T lymphocytes and skeletal muscle. nih.govunlv.eduunlv.edu It is a critical component of the signaling cascade initiated by the T-cell receptor (TCR) and the CD28 costimulatory receptor, playing a pivotal role in T-cell activation, proliferation, and survival. nih.govfrontiersin.orgwikipedia.org Consequently, dysregulation of nPKC-theta has been implicated in the pathogenesis of various autoimmune diseases and chronic inflammatory conditions. frontiersin.orgfrontiersin.orgresearchgate.net

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent inflammation of the joints. T-cells are known to be key contributors to the pathogenesis of RA. capes.gov.br The nPKC-theta protein is implicated in RA through its role in T-cell signaling. abcam.comabcam.com Genome-wide association studies have identified single nucleotide polymorphisms within the PRKCQ locus (the gene encoding nPKC-theta) that are associated with RA. frontiersin.orgnih.gov

In animal models of antigen-induced arthritis, which mimic aspects of RA, mice deficient in nPKC-theta exhibit significantly reduced disease severity. capes.gov.br This includes diminished cellular infiltration into the joints, less damage to articular cartilage, and protection from bone destruction. capes.gov.br The protective effect is attributed to impaired T-cell responses, including reduced proliferation of CD4+ T-cells and decreased production of key cytokines like interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and interleukin-4 (IL-4). capes.gov.br Furthermore, regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, are often impaired in RA patients. frontiersin.orgnih.gov Inhibition of nPKC-theta has been shown to enhance the suppressive activity of these Tregs. frontiersin.orgnih.gov

Table 1: Research Findings on nPKC-theta in Rheumatoid Arthritis Models

Finding Model System Implication for RA Pathogenesis Reference
nPKC-theta deficient mice show reduced severity of antigen-induced arthritis. Mouse model (methylated BSA-induced arthritis) nPKC-theta is a key mediator of joint inflammation and damage. capes.gov.br
Reduced T-cell proliferation and cytokine production (IFN-γ, IL-2, IL-4) in nPKC-theta deficient mice. Mouse model (collagen-induced arthritis) nPKC-theta is crucial for the activation and function of pathogenic T-cells. capes.gov.br
Inhibition of nPKC-theta enhances the suppressive function of regulatory T-cells from RA patients. Human cells in vitro nPKC-theta negatively regulates Treg function, contributing to the loss of immune tolerance. frontiersin.orgnih.gov

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease, and while the precise role of nPKC-theta is still under investigation, some studies have associated the broader PKC family with the disease. For instance, deficiencies in a related PKC isoform, PKC-delta, have been linked to a monogenic form of SLE. thermofisher.comnih.gov This suggests that dysregulation within the PKC signaling network can contribute to the breakdown of immune tolerance seen in SLE. nih.gov

In the context of Inflammatory Bowel Disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis, nPKC-theta appears to be a key signaling molecule in the development of colitis. researchgate.netnih.gov Animal models have demonstrated that the absence of nPKC-theta protects against the development of both T-helper 1 (Th1) and T-helper 2 (Th2) mediated colitis. researchgate.netnih.gov Specifically, nPKC-theta deficiency leads to a significant decrease in the proliferation of colonic CD4+ T-cells, particularly those producing the pro-inflammatory cytokine IL-17. researchgate.netnih.gov This suggests that targeting nPKC-theta could be a therapeutic strategy for IBD. researchgate.netresearchgate.netnih.gov In mouse models of chronic colitis, nPKC-theta knockout mice displayed reduced T-cell proliferation and cytokine production. researchgate.net

The nPKC-theta protein is essential for inflammatory responses mediated by T-helper 2 (Th2) cells, which are central to allergic reactions and the pathogenesis of asthma. frontiersin.orgresearchgate.net Studies using nPKC-theta-deficient mice have shown that this protein is pivotal for the development of Th2-dependent immunity. nih.gov These mice exhibit severely impaired airway hyperresponsiveness, eosinophilia, and IgE production in models of asthma. nih.gov

The role of nPKC-theta in Th2 differentiation is linked to its ability to regulate the expression of GATA-3, a master transcription factor for Th2 cells. nih.gov The expression of GATA-3 is significantly reduced in T-cells lacking nPKC-theta. nih.gov Furthermore, nPKC-theta is required for the activation of type 2 innate lymphoid cells, which contribute to Th2 cell differentiation and allergic lung inflammation. nih.gov Pharmacological inhibition of nPKC-theta has been shown to significantly reduce allergic lung inflammation in animal models, highlighting its potential as a therapeutic target for asthma. researchgate.netgrantome.com

nPKC-theta Protein in Metabolic Disorders

Beyond its role in the immune system, nPKC-theta is also expressed in skeletal muscle and has been identified as a critical mediator in the development of metabolic disorders such as insulin (B600854) resistance, type 2 diabetes mellitus, and obesity-associated inflammation. unlv.eduunlv.edusigmaaldrich.compromega.com

Insulin resistance, a hallmark of type 2 diabetes, is characterized by the failure of insulin-sensitive tissues like skeletal muscle to respond appropriately to insulin. jci.org An accumulation of fat metabolites, specifically diacylglycerol (DAG), within skeletal muscle is known to activate nPKC-theta. e-dmj.orge-dmj.orgpnas.org

Once activated, nPKC-theta can interfere with insulin signaling through several mechanisms. A key mechanism involves the direct phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at a specific serine residue (Ser1101). nih.gove-dmj.orgnih.gov This serine phosphorylation of IRS-1 prevents its necessary tyrosine phosphorylation by the insulin receptor, thereby blocking the downstream signaling cascade that leads to glucose uptake. jci.orgnih.gov This effectively uncouples the insulin receptor from its downstream effectors, such as the Akt pathway, leading to insulin resistance. nih.govnih.gov Studies in mice have shown that inactivating nPKC-theta protects against fat-induced defects in insulin signaling and glucose transport in skeletal muscle. jci.orgnih.gov Conversely, overexpression of a dominant-negative form of nPKC-theta in skeletal muscle leads to insulin resistance. nih.gov

Table 2: nPKC-theta's Role in Insulin Signaling

Molecular Event Consequence Overall Effect on Insulin Sensitivity Reference
Increased intramyocellular diacylglycerol (DAG) activates nPKC-theta. nPKC-theta is translocated to the cell membrane. Initiates the cascade leading to insulin resistance. e-dmj.orge-dmj.orgpnas.org
nPKC-theta phosphorylates IRS-1 at Ser1101. Tyrosine phosphorylation of IRS-1 by the insulin receptor is blocked. Impaired insulin signaling. nih.gove-dmj.orgnih.gov
Downstream activation of the PI3K/Akt pathway is inhibited. Glucose transporter (GLUT4) translocation to the cell surface is reduced. Decreased glucose uptake by skeletal muscle, leading to insulin resistance. jci.orgnih.govresearchgate.net

Obesity is often accompanied by a state of chronic, low-grade inflammation, which contributes to the development of metabolic syndrome. nPKC-theta plays a role in this process. Chronic consumption of a high-fat diet leads to the accumulation of diacylglycerol in skeletal muscle, resulting in sustained activation of nPKC-theta. unlv.eduunlv.edu This activation is associated with metabolic dysfunction in the muscle, which can worsen weight gain and metabolic disease. unlv.eduunlv.edu

Studies in mice have shown that the selective deletion of nPKC-theta in skeletal muscle can protect against diet-induced obesity, particularly in males. unlv.eduunlv.edu Mice lacking nPKC-theta in their muscles showed reduced weight gain on a high-fat diet compared to their normal counterparts. unlv.eduunlv.edu Furthermore, transgenic mice overexpressing a non-functional (dominant negative) nPKC-theta in their skeletal muscle become obese and develop insulin resistance as they age, further demonstrating the protein's role in metabolic regulation. nih.govresearchgate.net The loss of functional nPKC-theta has been suggested to reduce energy expenditure, thereby increasing the risk of obesity and insulin resistance when on a high-fat diet. researchgate.net

nPKCtheta Protein in Oncogenesis and Cancer Progression

The novel protein kinase C theta (nPKCθ), a serine/threonine kinase encoded by the PRKCQ gene, is a critical signaling molecule predominantly expressed in T-cells and skeletal muscle. frontiersin.org Its involvement in cellular processes has been increasingly linked to the development and progression of various cancers. The role of nPKCθ in oncogenesis is complex, with its function being highly dependent on the specific cancer type and the cellular context, acting as either a promoter of cancer (pro-oncogenic) or a suppressor of tumors.

In the context of hematological malignancies, which are cancers affecting the blood, bone marrow, and lymph nodes, aberrant nPKCθ signaling is primarily associated with cancers of lymphoid origin, particularly T-cell lymphomas and leukemias. sigmaaldrich.combosterbio.commdpi.comnih.govyoutube.com The development of these malignancies often involves the malignant transformation of lymphoid progenitor cells, which have a high potential for replication. youtube.com

Research indicates that nPKCθ is a key component of the T-cell receptor signaling pathway, which is essential for T-cell activation, proliferation, and survival. bosterbio.com In certain T-cell cancers, the signaling pathways involving nPKCθ can become dysregulated, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). news-medical.net This makes nPKCθ and its associated signaling pathways a subject of interest for therapeutic intervention in specific hematological cancers like T-cell lymphoblastic leukemia/lymphoma. weizmann.ac.il The clonal evolution of cancer cells, driven by genetic and epigenetic heterogeneity, can be influenced by such signaling pathways, contributing to therapy resistance and more aggressive disease. nih.gov

The function of nPKCθ in solid tumors is multifaceted, exhibiting both pro-oncogenic and tumor-suppressive properties depending on the tumor type and its molecular characteristics. usp.brfrontiersin.org This dual role highlights the complexity of signaling networks in cancer. utoledo.edu

Pro-Oncogenic Roles: In several aggressive solid tumors, particularly in certain breast cancers, nPKCθ has been identified as a pathogenic and pro-oncogenic factor. usp.br Research has shown that the nuclear form of the protein, nPKCθ, is enriched in circulating tumor cells (CTCs) from patients with triple-negative breast cancer (TNBC) brain metastases and immunotherapy-resistant metastatic melanoma. monashhealth.org High levels of nuclear nPKCθ in these contexts are associated with poor survival outcomes. monashhealth.org In breast cancer stem cells, nPKCθ has been shown to contribute to their malignant characteristics. frontiersin.org Its activation can be part of the signaling cascades that promote cell proliferation, growth, and survival, which are hallmarks of cancer. nih.gov

Tumor-Suppressive Roles: Conversely, there are contexts where nPKCθ activity might be tumor-suppressive. While specific examples of nPKCθ acting as a direct tumor suppressor in solid tumors are less defined in the provided literature, the concept of a single protein having opposing roles is recognized in cancer biology. frontiersin.org For instance, proteins within the same signaling family can antagonize the biochemical functions of proto-oncogenes or respond to unchecked growth signals, thereby acting as negative regulators of growth. utoledo.edu The ultimate effect of nPKCθ—whether it promotes or suppresses a tumor—likely depends on the specific genetic background of the cancer, the expression of other signaling molecules, and the tumor microenvironment.

Cancer TypeObserved Role of nPKCθKey Research FindingsCitations
T-Cell Leukemia/LymphomaPro-OncogenicAssociated with T-cell activation and proliferation signaling pathways. sigmaaldrich.combosterbio.comweizmann.ac.il
Triple-Negative Breast Cancer (TNBC)Pro-OncogenicNuclear nPKCθ is enriched in circulating tumor cells and associated with poor survival and metastasis. monashhealth.org
Metastatic MelanomaPro-OncogenicLinked to immunotherapy resistance and poor survival outcomes. monashhealth.org
Lung CancerContext-DependentExpressed in lung cancer tissues, but its precise role as an oncogene or tumor suppressor is still under investigation. usp.br

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in cancer progression and metastasis. nih.govfrontiersin.org Metastasis, the spread of cancer cells to distant organs, is a multi-step process that includes local invasion, intravasation into blood vessels, survival in circulation, and colonization of a new site. sigmaaldrich.comnih.gov

Nuclear nPKCθ is a significant contributor to metastasis and the modulation of the TME. monashhealth.org Studies have established that nPKCθ mediates immunotherapy resistance through its activity in both circulating tumor cells (CTCs) and dysfunctional CD8+ T cells within the tumor. monashhealth.org In immunotherapy-resistant cancers, nPKCθ is enriched in the nuclei of CD8+ T cells, which are critical for anti-tumor immunity. monashhealth.org

A key mechanism through which nPKCθ promotes metastasis is its interaction with ZEB1, a transcription factor that is a master regulator of the epithelial-to-mesenchymal transition (EMT). monashhealth.org EMT is a cellular program that allows stationary epithelial cancer cells to become migratory and invasive. nih.gov The formation of a complex between nPKCθ and ZEB1 in dysfunctional T-cells and in cancer cells promotes a mesenchymal state, enhancing the cancer's ability to invade surrounding tissues and metastasize. monashhealth.orgnih.gov By influencing both the cancer cells' intrinsic invasive properties and the function of surrounding immune cells, nPKCθ plays a pivotal role in creating a microenvironment conducive to tumor spread. frontiersin.orgkeystonesymposia.org

Beyond its role in cancer, nPKCθ is also implicated in the pathogenesis of certain viruses, most notably the Human Immunodeficiency Virus Type 1 (HIV-1). frontiersin.org The transcription of the HIV-1 genome is a complex process that relies on the cooperative action of viral proteins, such as the Tat protein, and cellular host factors. nih.gov

Research has demonstrated that nPKCθ can up-regulate the transcription of HIV-1. frontiersin.org This function is mediated through its ability to activate cellular transcription factors that are essential for the expression of viral genes. frontiersin.orgorigene.com Upon T-cell activation, signaling cascades involving nPKCθ can lead to the activation of factors like NF-κB. This transcription factor binds to the HIV-1 long terminal repeat (LTR), the promoter region of the viral genome, initiating the transcription of viral RNA. nih.gov By facilitating the expression of HIV-1 genes, nPKCθ plays a role in the viral replication cycle and contributes to the progression of the infection. frontiersin.orggoogleapis.com

This compound in Muscular Dystrophies and Related Myopathies

Muscular dystrophies are a group of genetic disorders characterized by progressive muscle weakness and degeneration. nhsinform.scot Duchenne muscular dystrophy (DMD), one of the most severe forms, is caused by mutations in the gene that produces dystrophin, a protein vital for maintaining the structural integrity of muscle fibers. wikipedia.org

The expression of nPKCθ is predominantly found in skeletal muscle, alongside T-cells. frontiersin.org Studies have implicated nPKCθ in the pathophysiology of muscular dystrophy. weizmann.ac.ilgenscript.jpdatacommons.org In a mouse model of DMD (the mdx mouse), the deletion of the gene for PKC-theta was shown to enhance muscle regeneration, suggesting that the presence of nPKCθ might be detrimental in this disease context. physiology.org

Further research has revealed that in mdx mice, there is a significant reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cofactor for cellular energy metabolism and sirtuin function. nih.gov This depletion is associated with increased activity of poly(ADP-ribose) polymerases (PARPs), which are major consumers of NAD+. The signaling pathways involving PKC can influence the activity of such enzymes. Replenishing NAD+ levels in these mouse models improved muscle function and heart pathology, partly by improving mitochondrial function and the expression of structural proteins like α-dystrobrevin and δ-sarcoglycan. nih.gov These findings suggest that nPKCθ's signaling activity may contribute to the metabolic stress and pathology seen in muscular dystrophies, potentially by exacerbating processes that lead to NAD+ depletion and impaired muscle maintenance and repair.

Advanced Methodologies for Investigating the Chemical Compound Npkctheta Protein

Molecular Cloning and Recombinant Protein Expression Strategies for nPKCtheta Protein Studies

Investigating this compound often necessitates the production of purified or tagged versions of the protein for biochemical, structural, and functional studies. Molecular cloning techniques are fundamental to isolating and manipulating the PRKCQ gene sequence. Human PKCtheta cDNA has been cloned, enabling its use in various expression systems. hmdb.caabcam.comsigmaaldrich.com

Recombinant protein expression strategies allow for the production of nPKCtheta in controlled environments. Baculovirus expression systems utilizing insect cells, such as Sf9 cells, have been successfully employed to produce recombinant human PKCtheta. tocris.comguidetopharmacology.orgsigmaaldrich.com These systems can incorporate affinity tags, such as N-terminal GST or C-terminal HIS6 tags, to facilitate protein purification. tocris.comguidetopharmacology.org The use of such tags allows for efficient isolation of the recombinant protein, as demonstrated by the purification of GST- and HIS6-tagged human PKCtheta from Sf9 cells. guidetopharmacology.org Cell-free expression systems represent another approach, capable of producing proteins that may require post-translational modifications for activity. wikipedia.org For studies in mammalian cells, molecular clones encoding untagged human PKCtheta can be introduced using vectors like pCMV6-Entry. abcam.com

In Vitro Enzymatic Assays and Kinetic Characterization of this compound Activity

In vitro enzymatic assays are indispensable for measuring the kinase activity of nPKCtheta and characterizing its kinetic properties. These assays typically involve incubating recombinant nPKCtheta with a suitable substrate, ATP, and necessary cofactors and activators. tocris.comwikipedia.orghmdb.caebi.ac.ukabcam.comguidetopharmacology.org

PKCtheta's kinase activity is dependent on lipid activators, notably diacylglycerol and phosphatidylserine (B164497). wikipedia.orghmdb.ca Kinetic analysis indicates that unsaturated diacylglycerol significantly increases the apparent affinity of the enzyme for phospholipid. wikipedia.org Phosphatidylserine is reported to be the most active phospholipid in supporting enzymatic activity, while others like phosphatidylinositol and phosphatidylethanolamine (B1630911) are less effective. wikipedia.org Various substrates can be used, including generic peptide substrates like PKCtide (ERMRPRKRQGSVRRRV), derived from protein kinase C epsilon, or biotinylated peptides. tocris.comhmdb.caebi.ac.uk Specific protein substrates phosphorylated by PKCtheta, such as GIV at Ser1689 and SC35 at RS and RRM domains, have also been identified and used in in vitro assays. abcam.comtocris.com

Detection methods for in vitro kinase activity include radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) group from ATP to the substrate. ebi.ac.ukguidetopharmacology.org Antibody-based methods can detect the phosphorylated form of a substrate peptide. hmdb.ca Luminescent assays, such as the ADP-Glo™ Kinase Assay, measure the ADP produced during the kinase reaction, providing a convenient and sensitive method for profiling kinase activity and suitable for high-throughput screening. tocris.com

Kinetic parameters, such as the Michaelis constant (KM) for ATP, can be determined using these assays. For example, the ATP-KM for recombinant human PKCtheta has been reported as 3.9 µM. guidetopharmacology.org

Table 1: Components and Methods in In Vitro PKCtheta Kinase Assays

ComponentDescriptionRole in AssayDetection Methods
Recombinant nPKCthetaPurified protein (often tagged, e.g., GST- or HIS6-tagged)EnzymeN/A
SubstratePeptide (e.g., PKCtide, biotinylated peptide) or protein (e.g., GIV, SC35)Phosphorylation TargetRadiometric, Phospho-antibody, Luminescent (indirect)
ATPAdenosine triphosphate (often [γ-33P]-ATP for radiometric assays)Phosphate DonorRadiometric, Luminescent (ADP measurement)
Lipid ActivatorsDiacylglycerol, PhosphatidylserineEnzyme ActivationN/A
Buffer/CofactorsAppropriate buffer, MgCl2, MnCl2, DTTOptimal ActivityN/A

Mass Spectrometry-Based Approaches for this compound Post-Translational Modifications and Interactome Analysis

Mass spectrometry (MS) is a powerful analytical technique widely used in proteomics to identify proteins, characterize post-translational modifications (PTMs), and analyze protein-protein interactions (interactomes). In the context of nPKCtheta, MS has been utilized, for instance, to confirm the identity of recombinant protein preparations. guidetopharmacology.org

PTMs, such as phosphorylation, play critical roles in regulating PKCtheta activity and localization. tocris.com While detailed large-scale MS-based PTM mapping specifically for nPKCtheta was not extensively highlighted in the search results, MS-based proteomics is a standard methodology for identifying phosphorylation sites and other modifications. Studies on other nPKC isoforms have utilized MS to investigate phosphorylation events. ebi.ac.uk

Analysis of the nPKCtheta interactome, the complete set of its interacting protein partners, is crucial for understanding its cellular functions and signaling networks. Affinity purification coupled with MS (AP-MS) is a common approach for interactome analysis. Although specific comprehensive nPKCtheta interactome studies using MS were not prominently detailed, the technique is broadly applicable. PKCtheta is known to interact with various proteins, including components of the CARMA1-Bcl10-MALT1 (CBM) complex, Lck, and 14-3-3ζ, which could be identified and validated using MS-based methods. hmdb.cawikipedia.orggenecards.orgtocris.com

Gene Editing Technologies (CRISPR/Cas9, siRNA/shRNA) for Modulating this compound Expression and Function in Cellular Models

Gene editing and knockdown technologies are essential tools for investigating the cellular function of nPKCtheta by specifically reducing or eliminating its expression. Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) have been widely used to achieve transient or stable knockdown of PKCtheta expression in various cellular models, including human T-cell lines (Jurkat, Molt-4) and primary human T-lymphocytes. uni-goettingen.defda.govguidetopharmacology.orgidrblab.net

Studies employing siRNA-mediated knockdown have demonstrated the requirement of PKCtheta for interferon-dependent gene transcription and for enhancing CD4+ T cell survival by up-regulating Bcl-xL. uni-goettingen.defda.gov Knockdown experiments have also been used to investigate the role of PKCtheta in regulatory T cell function and the phosphorylation of target proteins like SC35. tocris.comguidetopharmacology.org

CRISPR/Cas9 technology offers a precise method for gene editing, including the generation of knockout cell lines. This allows for the complete ablation of nPKCtheta expression, providing stable models for studying the long-term consequences of its absence. CRISPR knockout libraries targeting kinase domains are available and have been used in screening efforts. sigmaaldrich.comciteab.comnih.gov While a specific CRISPR screen targeting kinase domains did not identify PRKCQ as a significant hit for cell proliferation in one study, the technology remains a powerful tool for generating specific nPKCtheta knockout models in various cell types. kegg.jp Kits for PRKCQ CRISPR knockout are commercially available. nih.gov

Genetic Mouse Models (Knockout, Transgenic) for In Vivo Dissection of this compound Functions

Genetic mouse models have been invaluable for dissecting the complex in vivo functions of nPKCtheta, particularly in the immune system and metabolism. PKCtheta knockout mice (Prkcq−/−) have been generated through gene targeting, resulting in a null allele. sigmaaldrich.comguidetopharmacology.orggenome.jph-its.orgnih.gov These models have been instrumental in revealing the critical role of PKCtheta in mature T cell activation, proliferation, and survival, reflecting its importance in activating transcription factors such as NF-κB, AP-1, and NFAT. hmdb.catocris.comfda.gov Studies using PKCtheta-deficient mice have also demonstrated its requirement for the development of Th2, but not Th1, cell responses and for efficient positive selection of thymocytes. guidetopharmacology.orggenome.jpnih.gov Furthermore, PKCtheta knockout mice are protected from fat-induced insulin (B600854) resistance and can develop age-associated or diet-associated obesity, highlighting its metabolic roles. sigmaaldrich.comguidetopharmacology.org

Transgenic mouse models expressing altered forms of nPKCtheta have also been generated. For instance, transgenic mice expressing a dominant-negative "kinase dead" mutant form of PKCtheta (PKC-thetaK/R) specifically in skeletal muscle have provided a model for studying insulin resistance and obesity. guidetopharmacology.orgwikidata.org These mice develop obesity and insulin resistance with age, associated with impaired activation of the insulin signaling pathway. guidetopharmacology.orgwikidata.org Bi-genetic mouse models, such as mdx/θ−/− mice lacking PKCtheta in an mdx muscular dystrophy background, have been used to investigate the role of immune cell-intrinsic PKCtheta in muscular dystrophy progression. h-its.org The use of TCR-transgenic mice in conjunction with PKCtheta deficiency has been particularly insightful for studying T cell development and function in a defined antigen-specific context. guidetopharmacology.orggenome.jp

High-Throughput Screening for Identification of this compound Modulators

High-throughput screening (HTS) is a powerful approach for identifying small molecules or other agents that can modulate the activity of nPKCtheta, serving as a starting point for drug discovery efforts. In vitro enzymatic assays (Section 7.2) are readily adaptable to HTS formats. tocris.comguidetopharmacology.org

Radiometric kinase assays, such as the HotSpot™ kinase assay, are used for compound screening and profiling against PKCtheta. ebi.ac.ukguidetopharmacology.org Luminescent assays like the ADP-Glo™ Kinase Assay are also well-suited for HTS due to their broad dynamic range, ease of use, and sensitivity, allowing for the profiling of large compound libraries. tocris.com

These screening efforts aim to identify inhibitors or activators of PKCtheta activity. Known inhibitors with reported activity against PKCtheta include Staurosporine, Ro 31-8220, GW5074, H-89, Rottlerin, and Sotrastaurin (AEB071). ebi.ac.ukguidetopharmacology.org

Table 2: Examples of PKCtheta Inhibitors and Their Reported IC50 Values

Compound NameReported IC50 (nM)PubChem CID
Staurosporine0.244259
Ro 31-8220<0.111628205
GW50746,3005924208
H-89600449241
Rottlerin>100,0005281847
Sotrastaurin (AEB071)Not specified in search results for direct PKCtheta IC50, but described as a pan-PKC inhibitor guidetopharmacology.org.10296883

Note: IC50 values can vary depending on the specific assay conditions and substrate used. ebi.ac.uk

Advanced Imaging Techniques for Visualizing this compound Localization and Dynamics in Living Cells

Advanced imaging techniques are crucial for visualizing the spatial distribution and dynamic behavior of this compound within living cells, providing insights into its cellular functions and mechanisms of action.

Confocal microscopy has been widely used to study the localization of PKCtheta. It has revealed the highly selective recruitment of PKCtheta to the central supramolecular activation complex (cSMAC) region of the immunological synapse in antigen-stimulated T cells. wikipedia.orggenecards.orgtocris.com Confocal microscopy has also shown PKCtheta immunoreactivity in interstitial cells of Cajal in the guinea-pig gastrointestinal tract. drugbank.com

Total Internal Reflection Fluorescence (TIRF) microscopy offers high-resolution imaging of events occurring near the cell membrane, making it particularly suitable for studying protein localization and dynamics at the immunological synapse. tocris.comwikidata.org TIRF microscopy has demonstrated that PKCtheta colocalizes with CD28 in TCR-dependent microclusters within the immunological synapse. genecards.orgtocris.com

Mechanistic Targeting Strategies and Therapeutic Implications of the Chemical Compound Npkctheta Protein

Development of Small Molecule Inhibitors Targeting nPKCtheta Protein Kinase Activity

The development of small molecule inhibitors targeting the kinase activity of nPKCtheta is a primary strategy for therapeutic intervention. These inhibitors aim to block the catalytic function of PKCθ, thereby disrupting downstream signaling pathways essential for T cell activation and other PKCθ-dependent processes.

Rational design and structure-activity relationship (SAR) studies are fundamental to the development of selective and potent nPKCtheta inhibitors nih.govimmutoscientific.comjocpr.com. These approaches involve understanding the three-dimensional structure of the PKCθ kinase domain and its interaction with potential inhibitor molecules wikipedia.orgnih.gov. By systematically modifying the chemical structure of lead compounds and evaluating their biological activity, researchers can identify key structural features that contribute to potency and selectivity nih.govimmutoscientific.comjocpr.commdpi.com.

For instance, studies have reported the synthesis and SAR of novel series of PKCθ inhibitors, identifying suitable replacements for specific chemical groups to improve potency and metabolic stability nih.gov. Property-guided design has been employed to optimize compounds for desirable characteristics such as permeability, supporting their testing in in vivo models nih.gov.

A critical aspect of developing PKCθ modulators is ensuring their selectivity for PKCθ over other protein kinase C isoforms and other kinases to minimize off-target effects wikipedia.orgresearchgate.net. The catalytic sites among PKC isoforms are relatively similar, posing a challenge for achieving high specificity with inhibitors that target the ATP-binding site wikipedia.org.

Selectivity profiling involves testing potential inhibitors against a panel of kinases to determine their inhibitory activity against targets other than PKCθ nih.gov. Mechanistic studies are then conducted to understand any observed off-target effects and their potential implications. While achieving exquisite general kinase selectivity can be challenging, compounds with favorable selectivity profiles against a broad panel of kinases have been reported nih.gov.

Preclinical models, including cell-based assays and animal models, are crucial for evaluating the mechanistic efficacy of nPKCtheta inhibitors google.comnih.govnih.govfrontiersin.org. These studies aim to demonstrate that inhibiting PKCθ activity leads to the desired biological outcome relevant to the targeted disease.

In cell-based studies, the effect of PKCθ inhibitors on T cell activation markers, proliferation, and cytokine production (such as IL-2) is assessed longdom.orgresearchgate.netnih.gov. For example, inhibition of PKCθ has been shown to downregulate transcription factors like NF-κB and NF-AT, leading to lower production of IL-2 wikipedia.org.

Animal models of autoimmune diseases and inflammatory conditions are widely used to evaluate the in vivo efficacy of PKCθ inhibitors nih.govnih.govfrontiersin.orgbiorxiv.org. Studies in PKCθ-deficient mice have demonstrated resistance to certain autoimmune diseases, providing genetic validation for PKCθ as a therapeutic target wikipedia.orgnih.gov. Preclinical studies with specific PKCθ inhibitors have shown efficacy in models of acute and chronic T cell activation, as well as in models of graft-versus-host disease nih.gov. For instance, in mouse models of intestinal inflammatory disease, PKCθ knockout mice exhibited decreased T cell proliferation and cytokine production biorxiv.org.

Data from preclinical efficacy studies can be presented in tables summarizing the effects of inhibitors on disease markers, cellular responses, and clinical outcomes in animal models.

Table 1: Summary of Preclinical Efficacy Studies of PKCθ Inhibition

Preclinical ModelPKCθ Modulation StrategyObserved Mechanistic EffectsRelevant Disease ContextSource
PKCθ-deficient miceGenetic KnockoutReduced T cell activation, resistance to certain autoimmune diseases, decreased IL-2 productionAutoimmunity, Inflammation wikipedia.orgnih.gov
Mouse models of acute and chronic T cell activationSmall Molecule InhibitorInhibition of T cell activation, reduced cytokine productionT cell-mediated disorders nih.gov
Mouse models of graft-versus-host diseaseSmall Molecule InhibitorEfficacy in reducing disease severityTransplant rejection nih.gov
Mouse models of intestinal inflammatory diseaseGenetic KnockoutDecreased T cell proliferation and cytokine productionInflammatory bowel disease (chronic colitis) biorxiv.org
PKCθ-deficient mice (platelets)Genetic KnockoutEnhanced GPVI-dependent α-granule secretion, enhanced thrombus formation on collagen under flowThrombosis plos.org
PKCθ-deficient mice (skeletal muscle)Genetic KnockoutReduced intramyocellular lipid accumulation, increased insulin (B600854) responsivenessInsulin resistance, Type 2 Diabetes physiology.org
Mouse model of Duchenne muscular dystrophyGenetic KnockoutAmelioration of disease progressionMuscular dystrophy researchgate.net
In vitro studies with specific PKCθ inhibitors (T cells)Small Molecule InhibitorDownregulation of NF-κB and NF-AT, reduced IL-2 production, inhibition of T cell proliferationT cell-mediated disorders, Autoimmunity wikipedia.orglongdom.orgresearchgate.netnih.gov

Allosteric Modulators and Protein-Protein Interaction Disruptors of nPKCtheta Function

In addition to targeting the kinase catalytic site, alternative strategies focus on developing allosteric modulators and disruptors of protein-protein interactions involving PKCθ wikipedia.orglongdom.org. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects catalytic activity longdom.org. This approach may offer greater isoform selectivity compared to active-site inhibitors wikipedia.org.

PKCθ engages in critical protein-protein interactions, notably its association with CD28 at the immunological synapse longdom.orgfrontiersin.orgfrontiersin.org. Disrupting this interaction represents a potential therapeutic strategy. Studies have revealed that the unique V3 domain (hinge region) of PKCθ is essential for its localization at the IS and its anchoring to the cytoplasmic tail of CD28, indirectly involving Lck protein tyrosine kinase longdom.orgfrontiersin.orgfrontiersin.org. Interference with the formation of the PKCθ-Lck-CD28 complex provides a basis for designing novel allosteric inhibitors frontiersin.org.

Allosteric compounds based on the critical proline-rich (PR) motif in the PKCθ-V3 domain have been explored to block PKCθ binding to CD28 longdom.org. Disrupting this interaction can attenuate PKCθ-dependent functions, such as the activation of downstream signaling pathways and cytokine production frontiersin.org.

Strategies for disrupting protein-protein interactions can involve various molecule types, including small molecules, peptides, or antibodies designed to interfere with specific binding interfaces researchgate.netresearchgate.net.

Genetic or Oligonucleotide-Based Approaches to Modulate this compound Expression

Modulating this compound expression through genetic or oligonucleotide-based approaches is another avenue for therapeutic intervention frontiersin.org. These strategies aim to alter the amount of PKCθ protein produced, thereby affecting the signaling pathways it regulates.

Genetic approaches, such as gene knockout or knockdown, have been instrumental in understanding the physiological roles of PKCθ in various preclinical models researchgate.netplos.orgphysiology.orgresearchgate.netnih.govbiorxiv.org. While direct genetic manipulation might be challenging for widespread therapeutic use in humans, the insights gained from these models inform the potential outcomes of reducing PKCθ expression.

Oligonucleotide-based therapies, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), can be designed to target the mRNA of PRKCQ (the gene encoding PKCθ), leading to reduced protein synthesis biorxiv.org. This approach offers a more transient and titratable way to modulate protein levels compared to permanent genetic alterations. Studies using PKCθ gene silencing (e.g., with siRNA) in cell lines have demonstrated reduced levels of phosphorylated SHP-1 and altered SHP-1 conformation, impacting cellular activation thresholds biorxiv.orgbiorxiv.org.

The development of oligonucleotide-based therapies for PKCθ would require addressing challenges such as delivery to target cells and ensuring specificity to avoid off-target gene silencing.

Conceptual Framework for this compound as a Pharmacological Target in Disease Pathogenesis

The conceptual framework for this compound as a pharmacological target is based on its central role in key signaling pathways involved in the pathogenesis of various diseases, particularly those driven by aberrant T cell activation and inflammation wikipedia.orglongdom.orgfrontiersin.orgplos.orgjneurosci.orgmdpi.comfrontiersin.orgfrontiersin.org.

In autoimmune diseases and inflammatory disorders, hyperactive T cell responses contribute significantly to tissue damage researchgate.netwikipedia.orglongdom.orgabcam.comnih.gov. Since PKCθ is essential for integrating TCR and CD28 signals leading to productive T cell activation, inhibiting or modulating PKCθ activity can dampen these excessive immune responses wikipedia.orglongdom.orgfrontiersin.orgfrontiersin.org. The observation that PKCθ-deficient mice are resistant to certain autoimmune conditions strongly supports this concept wikipedia.orgnih.gov. Diseases such as rheumatoid arthritis, autoimmune hepatitis, and inflammatory bowel disease are potential targets for PKCθ-directed therapies abcam.comnih.govbiorxiv.org.

Beyond immune disorders, PKCθ's involvement in other cellular processes expands its potential as a therapeutic target. In platelets, PKCθ negatively regulates thrombus formation under flow, suggesting that its inhibition could potentially impact thrombosis, although this also highlights potential safety considerations plos.org. In skeletal muscle, PKCθ is implicated in insulin resistance and the pathogenesis of type 2 diabetes, as well as in muscular dystrophy researchgate.netphysiology.orgresearchgate.net. Elevated expression of PKCθ has been observed in patients with type 2 diabetes and inversely correlated with insulin sensitivity physiology.org. PKCθ has also been implicated in certain cancers, controlling cell proliferation, migration, and invasion researchgate.net.

The conceptual framework posits that selectively targeting PKCθ can offer therapeutic benefits by specifically interfering with the disease-driving functions of this kinase while potentially preserving essential immune responses (e.g., antiviral immunity) where PKCθ may play a less critical or distinct role compared to pathogenic responses longdom.org. However, the context-dependent function of PKCθ in different T cell subsets (e.g., effector vs. regulatory T cells) and in different tissues necessitates careful consideration in therapeutic development longdom.orgnih.gov.

The development pipeline for PKCθ-targeted therapeutics includes molecules in various stages, from discovery to preclinical and clinical assessment, for indications spanning immunology, oncology, and metabolic disorders prnewswire.comglobaldata.comresearchandmarkets.com. The primary mechanism of action being pursued is PKCθ inhibition globaldata.comglobaldata.com.

Table 2: Potential Therapeutic Indications for PKCθ Targeting

Disease AreaSpecific ConditionsRationale for PKCθ TargetingSource
ImmunologyAutoimmune Disorders (e.g., Rheumatoid Arthritis, Autoimmune Hepatitis), Inflammation, Allograft Rejection, Graft-versus-host diseasePKCθ is critical for pathogenic T cell activation and differentiation. Inhibition can dampen excessive immune responses. researchgate.netwikipedia.orglongdom.orgabcam.comnih.govnih.govbiorxiv.org
Metabolic DisordersInsulin Resistance, Type 2 Diabetes, ObesityPKCθ is involved in mediating inhibitory effects of fatty acids on insulin signaling and contributes to insulin resistance. researchgate.netphysiology.orgprnewswire.comglobaldata.comresearchandmarkets.com
OncologyCertain Cancers (e.g., Ewing Sarcoma, Kidney Cancer, Prostate Cancer, Breast Cancer)PKCθ can control cancer cell proliferation, migration, and invasion. researchgate.netprnewswire.comglobaldata.comresearchandmarkets.com
HematologyThrombosisPKCθ negatively regulates thrombus formation. Inhibition could potentially impact clotting. plos.org
NeuromuscularMuscular DystrophyLack of PKCθ has shown amelioration of disease progression in a mouse model. researchgate.net
Infectious DiseaseHIV InfectionPKCθ may play a role in HIV-1 pathogenesis and replication of latent HIV-1. nih.gov

Future Directions and Unresolved Questions in Npkctheta Protein Research

Elucidating the Full Landscape of nPKCtheta Protein Substrates and Regulatory Partners

A comprehensive understanding of nPKCtheta's cellular functions hinges on identifying its complete set of substrates and the proteins that regulate its activity. While some substrates like CARD11, CBLB, IRS1, MSN, and PDPK1 have been identified, the full spectrum of nPKCtheta targets remains to be defined. idrblab.net Future research needs to employ advanced proteomic techniques to identify novel substrates in different cellular contexts and activation states. Similarly, a detailed mapping of its regulatory partners, including upstream kinases, phosphatases, and scaffolding proteins, is essential to understand how nPKCtheta activity is precisely controlled in time and space. The role of protein phosphatases in modulating the downstream effects of plasma membrane- and chromatin-associated nPKCtheta complexes is a fundamental question that requires further study. tandfonline.com

Dissecting the Context-Dependent and Cell Type-Specific Roles of this compound Signaling in Health and Disease

nPKCtheta is known to play distinct roles in different cell types, notably in various T cell subsets (such as Th1, Th2, Th17, and Treg cells) and muscle cells. idrblab.netnih.govfrontiersin.orgfrontiersin.org Unresolved questions include how the cellular context and specific stimuli dictate the downstream signaling pathways activated by nPKCtheta. For instance, understanding the mechanisms by which nPKCtheta is sequestered away from the immunological synapse in activated regulatory T cells is an area requiring further investigation. frontiersin.orgfrontiersin.org Furthermore, exploring whether chromatin-associated nPKCtheta has distinct binding partners and regulates gene expression programs in multiple T-cell subsets is crucial for understanding its diverse functions. tandfonline.comnih.gov The exact function and mechanism by which signaling kinases like nPKCtheta are recruited to active genes also remains elusive. nih.gov

Understanding the Interplay Between this compound and Other Novel Kinases/Signaling Nodes

nPKCtheta does not function in isolation but interacts within complex signaling networks. Future research should focus on understanding its interplay with other kinases and crucial signaling nodes. This includes investigating how nPKCtheta signaling is integrated with pathways initiated by other receptors beyond the TCR/CD28, particularly in non-immune cells where its function is less characterized. frontiersin.orgresearchgate.net Identifying novel kinases or signaling molecules that cooperate with or are regulated by nPKCtheta will provide a more complete picture of the signaling cascades it influences. The possibility that other PKC family members form chromatin-associated complexes and perform roles similar to nPKCtheta in different cell types or contexts also warrants investigation. tandfonline.com

Exploring Novel Therapeutic Modalities Beyond Direct Kinase Inhibition for this compound Modulation

Given nPKCtheta's implication in various diseases, particularly autoimmune and inflammatory disorders, it is a target of therapeutic interest. idrblab.netfrontiersin.orgresearchgate.net While direct kinase inhibitors have been explored, future directions include investigating novel therapeutic modalities that go beyond simply blocking its catalytic activity. This could involve strategies aimed at modulating its localization, protein-protein interactions (such as interfering with the formation of complexes like the nPKCtheta-Lck-CD28 complex), or influencing its degradation. frontiersin.orgresearchgate.net Exploring approaches that target upstream regulators or downstream effectors of nPKCtheta signaling could also offer alternative therapeutic avenues. nih.govmdpi.comnih.gov

Q & A

Q. What experimental techniques are recommended for validating nPKCtheta expression and activity in immune cells?

Methodological Answer:

  • Use Western blot (WB) with polyclonal antibodies validated for cross-reactivity in human, mouse, and rat models. Optimize antibody dilutions (e.g., 1:500–1:2000 for WB) and include positive/negative controls (e.g., Jurkat T-cells vs. nPKCtheta-knockout lines) .
  • For functional assays, measure kinase activity via in vitro phosphorylation assays using substrates like MARCKS peptide. Combine with siRNA knockdown to correlate activity loss with downstream signaling (e.g., NF-κB luciferase reporter assays) .

Q. Which databases provide reliable structural and functional annotations for nPKCtheta?

Methodological Answer:

  • neXtProt : Offers isoform-specific data, post-translational modifications (e.g., phosphorylation sites), and disease associations. Use the "Phenotype view" to filter data relevant to immune disorders .
  • RefSeq : Access curated sequences (NP_006246.2 for human nPKCtheta) to design primers or verify cloning fidelity. Cross-reference with UniProt for functional domains (e.g., C1 and kinase domains) .

Advanced Research Questions

Q. How can conflicting data on nPKCtheta’s role in T-cell anergy versus activation be reconciled?

Methodological Answer:

  • Perform systematic literature reviews using PICOT frameworks to structure comparisons (e.g., Population: CD4+ vs. CD8+ T-cells; Intervention: Pharmacological inhibitors vs. genetic knockout) .
  • Analyze proteomic datasets (e.g., PRIDE Archive) to identify context-dependent interaction partners. For example, nPKCtheta’s association with CARMA1 may vary with stimulation strength or co-receptor engagement .

Q. What experimental controls are critical when studying nPKCtheta in in vivo autoimmune models?

Methodological Answer:

  • Include littermate controls for nPKCtheta-KO mice to account for microbiota or environmental variability.
  • Use tissue-specific conditional KO models to isolate immune cell effects (e.g., CD4-Cre drivers). Validate via IHC/IF (antibody dilutions: 1:400–1:800) to confirm protein absence in target tissues .

Q. How does batch-to-batch variability in nPKCtheta peptides impact biochemical assays?

Methodological Answer:

  • Request peptide content analysis and TFA removal (<1%) for cell-based assays to minimize cytotoxicity and variability. Use HPLC and mass spectrometry (MS) for purity verification .
  • Normalize peptide concentrations via quantitative amino acid analysis (AAA) and pre-test activity in kinase assays across batches .

Data Analysis & Integration

Q. What bioinformatics tools are suitable for analyzing nPKCtheta’s interactome from proteomic studies?

Methodological Answer:

  • Use MaxQuant for label-free quantification of co-immunoprecipitation (Co-IP) data. Filter interactions with significance thresholds (e.g., fold-change >2, p<0.05) .
  • Map interactors to STRING-db to identify enriched pathways (e.g., TCR signaling). Cross-validate with Human ProteinPedia for tissue-specific expression .

Q. How can researchers address discrepancies in nPKCtheta subcellular localization across studies?

Methodological Answer:

  • Employ fractionation protocols (e.g., cytosolic vs. membrane fractions) combined with WB (1:1000 antibody dilution). Validate via confocal microscopy (IF: 1:100–1:500) using markers like CD3ζ for immune synapses .
  • Compare datasets from Global Subcellular Protein Degradation Atlas to assess dynamic relocalization under stimuli like PMA/ionomycin .

Experimental Design & Validation

Q. What are best practices for pharmacologically inhibiting nPKCtheta in functional studies?

Methodological Answer:

  • Use inhibitors like LY333531 (IC50: 8 nM) with DMSO controls. Pre-treat cells for 1 hour and verify inhibition via phospho-specific antibodies (e.g., p-PKCtheta Thr538) .
  • Combine with genetic approaches (e.g., CRISPR KO) to confirm on-target effects. Test off-target kinase activity using kinome-wide profiling .

Q. How should researchers optimize nPKCtheta overexpression in primary T-cells?

Methodological Answer:

  • Use lentiviral transduction with EF1α promoters for sustained expression. Titrate viral MOI to avoid cytotoxicity.
  • Validate via qPCR (primers spanning exon-exon junctions) and flow cytometry (eGFP reporters). Compare signaling outcomes to endogenous activation (e.g., CD3/CD28 stimulation) .

Tables for Key Resources

Resource Type Tools/Databases Application References
Antibodies Polyclonal anti-nPKCthetaWB, IHC, IF (1:400–1:2000 dilutions)
Proteomic Data PRIDE Archive, Human ProteinPediaInteractome analysis, localization studies
Sequence Curation RefSeq, UniProtPrimer design, isoform verification
Kinase Assays MARCKS peptide substratesIn vitro phosphorylation assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.